Octadecyl phosphate
Description
Contextualization of Alkyl Phosphates in Chemical Sciences
Significance of Long-Chain Phosphates in Interfacial Chemistry
Long-chain phosphates, such as octadecyl phosphate (B84403), are particularly significant in interfacial chemistry due to their ability to form highly ordered, self-assembled monolayers (SAMs) on various substrates. acs.orgethz.ch The long alkyl chains, typically containing 12 or more carbon atoms, promote strong van der Waals interactions between adjacent molecules. researchgate.net This leads to the formation of densely packed, stable films that can dramatically alter the surface properties of a material. researchgate.net
The phosphate head group provides a strong anchor to metal oxide surfaces through the formation of stable metal-oxygen-phosphorus bonds. researchgate.netresearchgate.net This robust chemical bonding, combined with the organized structure of the alkyl chains, results in surfaces with tailored functionalities, such as hydrophobicity, corrosion resistance, and biocompatibility. ontosight.aiacs.org For instance, the formation of octadecyl phosphate monolayers on metal oxide surfaces can render them highly hydrophobic, with water contact angles exceeding 120°.
The ability of long-chain phosphates to self-assemble is not limited to solid surfaces. In aqueous solutions, they can form various aggregates, including micelles and vesicles, depending on factors like pH and temperature. tandfonline.com This behavior is critical for applications in areas such as drug delivery and nanotechnology. smolecule.com
Overview of this compound's Role in Modern Material Science
The unique properties of this compound have made it a valuable component in the development of a wide range of advanced materials. Its applications span from the modification of nanoparticles and biomedical implants to the creation of protective coatings and specialized electronic devices.
In the realm of nanotechnology, this compound is used to functionalize nanoparticles, enhancing their stability and dispersibility in various media. researchgate.net For example, modifying the surface of titanium dioxide nanotubes with this compound has shown promise in biomedical applications. scispace.com The self-assembly of this compound on surfaces like tantalum oxide can create well-defined architectures for sensor technology and composite metal-polymer interfaces. acs.orgacs.org
Furthermore, this compound plays a crucial role in protecting materials from environmental degradation. As a corrosion inhibitor, it forms a protective barrier on metal surfaces, significantly reducing corrosion rates. ontosight.aitandfonline.comlookchem.com In the polymer industry, it acts as a stabilizer, preventing thermal and oxidative degradation. vulcanchem.com
The versatility of this compound is also evident in its use in biomedical applications. Its ability to form stable monolayers on metallic biomaterials can improve their biocompatibility and integration with soft tissues. acs.orgacs.org Additionally, its potential use in drug delivery systems is an active area of research, with studies exploring its role in liposome (B1194612) formulations. google.com
The following table provides a summary of the key properties of different forms of this compound:
| Property | Mono-octadecyl phosphate | Di-octadecyl phosphate | Trithis compound |
| CAS Number | 2958-09-0 | 3037-89-6 | 4889-45-6 |
| Molecular Formula | C18H39O4P | C36H75O4P | C54H111O4P |
| Molecular Weight ( g/mol ) | 350.47 | 602.95 | 855.43 vulcanchem.com |
| Primary Application | Surfactant, Corrosion Inhibitor ontosight.ailookchem.com | Lubricants, Surface Coatings | Polymer Stabilizer vulcanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
octadecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGIMQLJWRAPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O4P | |
| Record name | STEARYL ACID PHOSPHATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20880482 | |
| Record name | Monooctadecyl orthophosphate | |
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Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract. | |
| Record name | STEARYL ACID PHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2958-09-0 | |
| Record name | STEARYL ACID PHOSPHATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Monostearyl phosphate | |
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| Record name | Monostearyl phosphate | |
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| Record name | Octadecyl phosphate | |
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| Record name | Phosphoric acid, monooctadecyl ester | |
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| Record name | Monooctadecyl orthophosphate | |
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| Record name | Octadecyl dihydrogen phosphate | |
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| Record name | MONOSTEARYL PHOSPHATE | |
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Synthesis Methodologies and Chemical Derivatization of Octadecyl Phosphate
Advanced Synthetic Routes for Octadecyl Phosphate (B84403) and its Analogues
The synthesis of octadecyl phosphate and related monoalkyl phosphates can be achieved through several advanced chemical routes. These methods offer varying degrees of efficiency, selectivity, and scalability, catering to different research and industrial needs.
Esterification and Phosphorylation Techniques
The core of synthesizing this compound lies in the formation of a phosphate ester bond with octadecanol. Various techniques have been developed to achieve this transformation efficiently.
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in organic synthesis, including the formation of phosphate esters. bachem.com This method involves the activation of a phosphate source, which then reacts with an alcohol, such as octadecanol, to form the desired phosphate ester. researchgate.net The driving force for this reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct. bachem.com
In a typical procedure, a protected phosphate, such as cyanoethyl phosphate, is coupled with an alcohol in the presence of DCC. acs.orgnih.gov For instance, the synthesis of a nucleoside monophosphate has been achieved by a DCC-mediated coupling with cyanoethyl phosphate, which could then be further elaborated. acs.orgnih.gov While effective, a notable drawback of using DCC is the formation of the sparingly soluble DCU byproduct, which can complicate purification, particularly in solid-phase synthesis. bachem.com
The general reaction scheme for DCC-mediated phosphorylation is as follows: ROH + HO-P(O)(OR')₂ + (C₆H₁₁N)₂C → RO-P(O)(OR')₂ + (C₆H₁₁NH)₂CO
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Byproduct | Reference |
| Alcohol (ROH) | Phosphate (HO-P(O)(OR')₂) | DCC | Phosphate Ester (RO-P(O)(OR')₂) | Dicyclohexylurea (DCU) | bachem.comresearchgate.net |
| Protected Nucleoside | Cyanoethyl Phosphate | DCC | Nucleoside Cyanoethyl Phosphate | Dicyclohexylurea (DCU) | acs.orgnih.gov |
Phosphochloridate reagents, such as diethyl phosphorochloridate ((C₂H₅O)₂P(O)Cl), are effective phosphorylating agents for alcohols. wikipedia.org The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom, leading to the formation of the phosphate ester and hydrogen chloride. wikipedia.org This method is commonly employed for the synthesis of various phosphate esters. wikipedia.orgnih.govrsc.org
The use of a base, such as pyridine (B92270) or N-methylimidazole (NMI), is often necessary to neutralize the HCl byproduct and drive the reaction to completion. nih.govrsc.orgresearchgate.net For example, the phosphorylation of alcohols can be catalyzed by pyridine-N-oxide under mild conditions. researchgate.net The choice of solvent can also influence the stereochemical outcome of the reaction when a chiral center is present. researchgate.net
A general representation of the reaction is: ROH + Cl-P(O)(OR')₂ → RO-P(O)(OR')₂ + HCl
| Alcohol | Phosphorylating Reagent | Catalyst/Base | Product | Reference |
| Primary/Secondary Alcohols | Diethyl phosphorochloridate | Pyridine-N-oxide | Diethyl phosphate ester | wikipedia.orgresearchgate.net |
| Nucleosides | Phosphorochloridate reagents | N-methylimidazole (NMI) | Nucleoside phosphate | nih.govrsc.org |
The synthesis of monoalkyl phosphates, including this compound, from the corresponding alcohol is a fundamental transformation. A common industrial method involves the reaction of the alcohol with phosphorus pentoxide (P₂O₅). google.com However, this reaction often yields a mixture of monoalkyl, dialkyl, and other phosphate species, necessitating purification. google.com
To improve the selectivity for monoalkyl phosphates, various modifications have been developed. One approach involves the addition of water to the reaction mixture to hydrolyze undesired phosphate esters. google.com Another method utilizes a mixture of phosphoric acid and P₂O₅ as the phosphorylating agent under vacuum conditions to enhance the yield of the monoalkyl phosphate. google.com More recently, catalytic methods using reagents like perrhenic acid have been shown to selectively produce monoalkyl phosphates from alcohols. acs.org
| Alcohol | Phosphorylating Agent | Conditions | Product | Key Feature | Reference |
| Primary Alcohols | Phosphorus Pentoxide (P₂O₅) | - | Mixture of mono- and di-alkyl phosphates | Traditional method | google.com |
| Fatty Alcohols | Phosphoric Acid / P₂O₅ | Vacuum, 70-120°C | Monoalkyl phosphate | High monoester content | google.com |
| Alcohols | Phosphoric Acid | Perrhenic acid catalyst | Monoalkyl phosphate | Chemoselective esterification | acs.org |
Approaches utilizing phosphochloridate reagents
Stereoselective Synthesis at the Phosphorus Center
When the phosphorus atom in a phosphate ester is chiral, the synthesis of a single enantiomer becomes a significant challenge. Stereoselective synthesis of P-chiral organophosphorus compounds is an active area of research, with applications in medicinal chemistry and catalysis. nih.govrsc.org
One strategy involves the use of chiral auxiliaries attached to the phosphorus atom to direct the stereochemical outcome of the reaction. rsc.orgresearchgate.net For example, H-phosphinate reagents derived from chiral alcohols like menthol (B31143) can be used to synthesize P-stereogenic compounds with high stereoselectivity. rsc.orgresearchgate.net Another approach is the use of chiral nucleophilic catalysts to achieve asymmetric phosphorylation. mdpi.com
The stereoselectivity of enzymatic reactions can also be exploited. For instance, phosphotriesterase (PTE) exhibits stereoselectivity in the hydrolysis of chiral organophosphates, and mutant forms of the enzyme have been developed to favor the hydrolysis of specific enantiomers. nih.gov This highlights the potential for biocatalytic approaches in the stereoselective synthesis and resolution of chiral phosphates.
Scalable Synthesis and Yield Optimization for this compound
For industrial applications and large-scale studies, the development of scalable and high-yield synthetic methods for this compound is crucial. While many laboratory-scale methods exist, their translation to a larger scale can present challenges.
One approach to scalable synthesis involves the use of readily available and inexpensive starting materials, such as fatty alcohols and phosphoric acid or phosphorus pentoxide. google.comgoogle.com Optimizing reaction conditions, such as temperature, pressure, and reactant stoichiometry, is key to maximizing the yield and purity of the desired monoalkyl phosphate. google.com For example, a patented method describes the synthesis of alkyl phosphate monoesters with high selectivity by reacting a fatty alcohol with a mixture of phosphoric acid and P₂O₅ under controlled vacuum and temperature. google.com
In the context of material science, the synthesis of octadecyl dihydrogen phosphate has been optimized for its use as a modifier for calcium carbonate particles. researchgate.net The addition of octadecyl dihydrogen phosphate during the carbonation process allows for the production of super-fine, hydrophobic calcium carbonate. researchgate.net Furthermore, studies on the scaled-up synthesis of other complex phosphates, such as octacalcium phosphate, provide insights into the challenges and methodologies for producing large quantities of phosphate-based materials with high purity. mdpi.comnih.gov
Functionalization and Derivatization Strategies of this compound
This compound is a versatile amphiphilic molecule, characterized by a long C18 hydrocarbon tail and a reactive phosphate head group. This structure allows for a wide range of chemical modifications and its incorporation into more complex systems. These strategies are pivotal for tailoring its properties for specific applications, from drug delivery to surface engineering.
Chemical Modification of this compound Derivatives
The chemical identity of this compound can be readily altered through reactions targeting its phosphate head group or by building upon a glycerol-based scaffold. These modifications yield derivatives with distinct properties and functionalities.
One common derivative is octadecyl dihydrogen phosphate, which can be used to modify the surface of inorganic particles. vulcanchem.comresearchgate.net Further modification can lead to the formation of salts, such as disodium (B8443419) this compound. The synthesis of di-n-octadecyl phosphate has also been reported, involving a two-step process: the reaction of a mixture of n-hexadecanol and n-octadecanol with diethylphosphite to form phosphites, followed by oxidation with sodium hypochlorite (B82951) to yield the final phosphate product. vulcanchem.com
More complex derivatives are often based on a glycerol (B35011) backbone. For instance, 1-O-alkyl-sn-glycero-3-phosphate derivatives, including the 1-O-octadecyl variant, can be synthesized. google.com A detailed synthesis for a related compound, (R)-1-O-octadecyl-2-O-palmitoylglycero-3-phosphate, involves multiple steps starting from 3-O-octadecyl-rac-glycerol. The process includes protection of the primary hydroxyl group, acylation of the secondary hydroxyl group with palmitoyl (B13399708) chloride, deprotection, and subsequent phosphorylation using diphenyl phosphorochloridate. The final step is a catalytic hydrogenolysis to remove the phenyl protecting groups from the phosphate, yielding the target molecule. This multi-step approach highlights the chemical versatility and the ability to introduce various functional groups, such as acyl chains, onto the glycerol scaffold of an this compound derivative.
Table 1: Examples of this compound Derivatives and Synthesis Highlights
| Derivative Name | Key Synthesis Steps | Source(s) |
|---|---|---|
| Di-n-octadecyl Phosphate | 1. Reaction of octadecanol with diethylphosphite. 2. Oxidation of the resulting phosphite. | vulcanchem.com |
| 1-O-octadecyl-sn-glycero-3-phosphate | Condensation of batyl alcohol (1-O-octadecyl-sn-glycerol) with a phosphate source. | google.com |
| (R)-1-O-octadecyl-2-O-palmitoylglycero-3-phosphate | 1. Acylation of 3-O-octadecyl-rac-glycerol. 2. Phosphorylation with diphenyl phosphorochloridate. 3. Catalytic hydrogenolysis. | |
| 1-O-octadecyl-sn-glycero-3-phospho-3'-deoxy, 3'-azidothymidine | Condensation of the monophosphate of the drug (AZT) with 1-O-octadecyl-sn-glycerol. | google.com |
Incorporation into Complex Molecular Architectures (e.g., prodrugs, phospholipids)
The unique properties of this compound make it an ideal component for constructing larger, functional molecular architectures such as phospholipids (B1166683) and lipid-based prodrugs.
Phospholipids: Phospholipids are the fundamental building blocks of cell membranes. Synthetic phospholipids incorporating an octadecyl chain are valuable tools for studying biological systems and for creating drug delivery vehicles like liposomes. The synthesis of phosphatidic acid, a key intermediate in phospholipid biosynthesis, begins with the acylation of glycerol-3-phosphate. aocs.org Synthetic routes often mimic these biological pathways. For example, 1-O-octadecyl-sn-glycero-3-phosphate is an alkyl-ether lysophospholipid, a class of compounds with significant biological activity. google.comcaymanchem.com The synthesis of more complex phospholipids, such as 1-O-octadecyl-2-O-palmitoylglycero-3-phosphate, demonstrates how the simple this compound scaffold can be elaborated into structures that resemble natural membrane lipids. Such synthetic phospholipids are crucial for creating model membranes and for investigating the role of specific lipid structures in cellular processes.
Prodrugs: A significant application of this compound derivatives is in the formation of prodrugs. A prodrug is an inactive medication that is metabolized in the body to produce an active drug. Attaching a lipid moiety like octadecyl glycerol phosphate can enhance a drug's oral bioavailability and its ability to cross cell membranes. google.comijnrd.org This strategy has been successfully applied to various nucleoside analogs used as antiviral or anticancer agents. google.com
For example, a prodrug of acyclovir (B1169) was prepared by coupling 1-octadecyl-glycerol with the cyanoethyl phosphate of N2-acetyl protected acyclovir. acs.orgnih.gov Similarly, an orally bioavailable prodrug of AZT, 1-O-octadecyl-sn-glycero-3-phospho-3'-deoxy, 3'-azidothymidine, was synthesized to improve its pharmacological properties. google.com More recently, this approach was used to develop an oral version of GS-441524 (the parent nucleoside of Remdesivir) for treating SARS-CoV-2. The compound, 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524, showed efficacy in mouse models. escholarship.org These examples underscore a common synthetic strategy: the formation of a phosphodiester bond linking the hydroxyl group of a drug to the phosphate of an octadecyl glycerol derivative. google.comacs.org
Table 2: Examples of this compound-Containing Prodrugs
| Prodrug | Active Drug Component | Linker Moiety | Purpose | Source(s) |
|---|---|---|---|---|
| ODG-acyclovir phosphate prodrug | Acyclovir | 1-Octadecyl-glycerol phosphate | Enhance bioavailability | acs.orgnih.gov |
| 1-O-octadecyl-sn-glycero-3-phospho-AZT | Azidothymidine (AZT) | 1-O-octadecyl-sn-glycerol-3-phosphate | Enhance oral absorption | google.com |
| V2043 | GS-441524 (RVn) | 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phosphate | Create an orally bioavailable antiviral for SARS-CoV-2 | escholarship.org |
Grafting of this compound onto Inorganic Surfaces
The phosphate head group of this compound and its analogs exhibits a strong affinity for a variety of metal oxide surfaces. This property is exploited to graft the molecule onto inorganic materials, fundamentally altering their surface properties from hydrophilic to hydrophobic. This surface modification is critical in applications ranging from advanced materials to nanotechnology.
A prominent example is the modification of calcium carbonate (CaCO₃). The addition of octadecyl dihydrogen phosphate during the carbonation of calcium hydroxide (B78521) slurries acts to inhibit crystal growth, leading to the formation of super-fine CaCO₃ particles (<100 nm). vulcanchem.comresearchgate.net The this compound adsorbs onto the nascent crystal faces, sterically hindering further ion incorporation. vulcanchem.com When added at a neutral pH, it facilitates the deposition of a calcium alkyl phosphate layer on the particle surfaces. This process renders the calcium carbonate particles hydrophobic, which is highly desirable for their use as fillers in polymer composites and coatings. vulcanchem.comresearchgate.net
The principle of using organophosphorus compounds extends to other inorganic surfaces. Octadecylphosphoric acid (a close analog) has been shown to form highly ordered, self-assembled monolayers (SAMs) on tantalum oxide (Ta₂O₅) and titanium dioxide (TiO₂) surfaces. acs.orgresearchgate.net On Ta₂O₅, the phosphate headgroup forms strong, direct coordination bonds (P−O−Ta) with the surface. acs.org Similarly, octadecylphosphonic acid can be grafted onto magnetic nanoparticles (MNPs) to create a hydrophobic adsorbent for water purification. analis.com.my The robust affinity between the phosphate group and the aluminol surface of aluminosilicate (B74896) nanotubes (imogolite) has also been used to achieve chemisorption and surface functionalization. beilstein-journals.org This grafting technique is a powerful method for creating organic-inorganic hybrid materials with tailored surface characteristics.
Table 3: Grafting of this compound/Analogs onto Inorganic Surfaces
| Inorganic Material | Grafting Molecule | Effect of Grafting | Application | Source(s) |
|---|---|---|---|---|
| Calcium Carbonate (CaCO₃) | Octadecyl dihydrogen phosphate | Inhibits crystal growth; induces surface hydrophobicity. | Production of super-fine, hydrophobic fillers for polymers. | vulcanchem.comresearchgate.net |
| Tantalum Oxide (Ta₂O₅) | Octadecylphosphoric acid | Forms a dense, self-assembled monolayer (SAM). | Surface modification for sensors, biomaterials. | acs.org |
| Titanium Dioxide (TiO₂) | Octadecylphosphonic acid | Forms a well-structured, hydrophobic SAM. | Altering surface energy for various applications. | researchgate.net |
| Magnetic Nanoparticles (Fe₃O₄) | n-Octadecyl phosphonic acid | Creates a hydrophobic adsorbent surface. | Removal of heavy metals from water. | analis.com.my |
| Aluminosilicate Nanotubes (Imogolite) | Alkyl Phosphates | Chemisorption of organic molecules onto the nanotube surface. | Creation of polymer-grafted hybrid nanomaterials. | beilstein-journals.org |
Interfacial Phenomena and Self Assembly of Octadecyl Phosphate
Fundamentals of Self-Assembled Monolayer (SAM) Formation
The formation of a SAM is a spontaneous process where molecules organize themselves into a two-dimensional, ordered structure on a solid substrate. ethz.ch This process is driven by specific interactions between the molecule's headgroup and the substrate, as well as intermolecular interactions between adjacent molecules.
The adsorption of octadecyl phosphate (B84403) onto metal oxide surfaces is a key step in the formation of SAMs. This process is primarily governed by the interaction between the phosphate headgroup and the metal cations on the oxide surface.
Research has shown that octadecyl phosphate molecules directly coordinate to metal cations on the surface of metal oxides. For instance, on tantalum oxide (Ta₂O₅), the terminal phosphate headgroup forms a strong complexation bond with Ta(V) cations. acs.orgresearchgate.net This direct coordination is a crucial aspect of the strong binding observed between ODP and various metal oxide surfaces, including those of titanium (Ti). acs.orgethz.ch The formation of these robust P-O-metal bonds is a primary reason for the stability of the resulting monolayers. acs.orgresearchgate.net
The coordination between the phosphate headgroup and the metal cations can occur through different binding modes. Specifically, both monodentate and bidentate interactions have been identified. acs.orgresearchgate.netethz.ch In a monodentate interaction, one of the oxygen atoms of the phosphate group binds to a metal cation. In a bidentate interaction, two oxygen atoms from the phosphate group bind to one or more metal cations. libretexts.orglibretexts.org The presence of both monodentate and bidentate coordination modes allows for a flexible yet strong anchoring of the this compound molecules to the substrate, contributing to the formation of a densely packed and well-ordered monolayer. acs.orgethz.ch Studies on tantalum oxide have proposed a model where both types of interactions coexist, leading to a stable and organized molecular layer. acs.orgresearchgate.net
The phosphate headgroup is the critical component responsible for the strong affinity of this compound to metal oxide surfaces. uwo.ca This hydrophilic headgroup has a strong tendency to bind to the hydrophilic metal oxide, displacing other adsorbed species. uwo.ca The formation of strong, often covalent, bonds between the phosphate headgroup and the metal oxide substrate is a key driver for the self-assembly process. researchgate.netuwo.ca This strong interaction ensures the robust attachment of the monolayer to the surface, which is essential for the long-term stability and functionality of the modified surface. researchgate.net
A primary driving force for the self-assembly of this compound is the formation of a strong chemical bond between the phosphate headgroup and the metal oxide substrate. ethz.ch This exothermic process provides the thermodynamic impetus for the adsorption of the molecules onto the surface. ethz.ch The resulting stable bond anchors the molecules to the substrate, providing a foundation for the subsequent organization of the alkyl chains. ethz.chuwo.ca
Chemical bond formation between molecules and substrate
Influence of Deposition Methods on SAM Formation (e.g., liquid-phase, aerosol)
The method of deposition plays a critical role in the formation and quality of this compound self-assembled monolayers. The two primary techniques are liquid-phase deposition and vapor-phase deposition.
Liquid-phase deposition is a widely used method where a substrate is immersed in a solution containing the ODP molecules. ethz.ch This process is convenient and straightforward, allowing for the formation of SAMs on various surfaces. ethz.ch The choice of solvent is a critical parameter in this method. Non-polar solvents with specific dielectric constants have been shown to facilitate the formation of well-ordered and full-coverage ODP SAMs, significantly reducing the deposition time from hours or days to mere minutes or seconds. researchgate.net This is attributed to the tendency of the hydrophilic phosphate headgroup to escape the non-polar environment and readily adsorb onto a hydrophilic substrate surface. researchgate.net
Vapor-phase deposition , including aerosol-based techniques, offers an alternative approach that can overcome some limitations of liquid-phase methods, such as the transport of reactive species and achieving uniform coverage. ethz.chmdpi.com This technique involves the adsorption of molecules from a gas or vapor phase onto the substrate. uco.es Vapor-deposited SAMs can exhibit highly uniform nanostructures and can be formed in a much shorter time compared to liquid-phase deposition. mdpi.com Spray-coating, a type of aerosol deposition, has been demonstrated to produce uniform monolayers of phosphonic acids, with the quality of the film being influenced by the solvents used for deposition and rinsing. csem.ch
Structural Organization and Molecular Packing in Self-Assembled Monolayers
The self-assembly of this compound results in a highly organized molecular architecture at the substrate interface. This section delves into the specifics of this structural organization, including packing density, molecular orientation, and local ordering.
Formation of Densely Packed Adlayers and Packing Density
This compound molecules are known to form densely packed adlayers on suitable substrates. acs.org The driving force for this dense packing includes the strong interaction between the phosphonic acid headgroup and the substrate, as well as the intermolecular van der Waals forces between the alkyl chains. ethz.ch The packing density, which refers to the number of molecules per unit area, is a critical parameter that influences the quality and properties of the SAM. Studies on similar long-chain phosphonic acids have shown that they can form "crystal-like" SAMs, indicating a high degree of packing and order. acs.org The packing density can be influenced by the substrate, with different metal oxides promoting varying degrees of packing. acs.org For instance, on certain substrates, packing densities of several molecules per square nanometer have been reported for similar fluorinated phosphonic acids. acs.org
Molecular Orientation and Alkane Chain Tilt Angles
In a well-formed ODP SAM, the molecules adopt a specific orientation relative to the substrate surface. The ODP molecules typically exhibit a "tails-up" orientation, where the phosphate headgroup is anchored to the substrate and the hydrophobic octadecyl chain extends away from the surface. acs.orgresearchgate.net Spectroscopic studies have revealed that the alkyl chains are not perfectly perpendicular to the surface but are tilted at a specific angle. For octadecylphosphonic acid SAMs on silicon, a chain tilt angle of approximately 37° has been measured. nih.gov This tilt allows for optimal packing and maximizes the van der Waals interactions between the chains. The specific tilt angle can be influenced by the nature of the substrate and the packing density of the monolayer.
Local Structural Order (e.g., near-hexagonal order, coincidence lattices)
At the molecular level, ODP SAMs exhibit a high degree of local structural order. On amorphous or nanocrystalline tantalum oxide surfaces, ODP molecules have been observed to form a local near-hexagonal order. acs.orgresearchgate.net This arrangement is similar to the well-studied self-assembly of alkanethiols on gold surfaces. acs.orgresearchgate.net The intermolecular spacing between the ODP ligands in this hexagonal structure is approximately 0.5 nm. acs.orgacs.org Furthermore, the formation of a coincidence lattice has been proposed, where the arrangement of the ODP molecules is influenced by both the positions of the underlying substrate atoms (e.g., Ta(V) cations) and the intermolecular spacing of the ODP molecules themselves. acs.orgacs.org This results in a highly ordered, quasi-crystalline two-dimensional structure.
Stability and Robustness of this compound Films
This compound films are known for their significant stability, which is a crucial attribute for their practical applications. The strong covalent or coordination bonding between the phosphate headgroup and the metal oxide substrate provides a robust anchor for the monolayer. researchgate.netnih.gov This strong headgroup-substrate interaction ensures that the film remains intact even when exposed to various solvents. researchgate.netnih.gov
Thermal stability of self-assembled layers
The thermal stability of self-assembled monolayers (SAMs) of octadecylphosphonic acid (OPA), a closely related compound, is influenced by the substrate and the surrounding environment. On mica, a significant change in the morphology of OPA SAMs occurs at approximately 95°C, leading to the formation and growth of OPA precipitates as the temperature increases to 200°C. researchgate.net An estimated energy of 9 kcal/mol is required for the disorganization of OPA molecules on a mica substrate. researchgate.net
On aluminum oxide, OPA SAMs demonstrate notable thermal stability. When annealed in air, they maintain excellent hydrophobicity up to 200°C. surfacesciencewestern.com However, a slight decrease in the water contact angle is observed at 200°C, and the surface becomes hydrophilic upon annealing at temperatures above 250°C, indicating degradation of the alkyl chains through oxidation. surfacesciencewestern.com In a vacuum, OPA SAMs on porous aluminum oxide are reported to be stable up to approximately 500°C. researchgate.net The strong P-O bonding between the phosphonic acid headgroup and the metal oxide substrate is robust and can remain stable up to 800°C. researchgate.net The primary degradation mechanism is typically the oxidation or breakage of the alkyl chains, which has been observed to occur between 200 and 350°C. researchgate.net
On titanium dioxide (TiO2), temperature-programmed desorption mass spectrometry (TPD-MS) has confirmed the covalent bonding of ODPA SAMs, with thermal stability observed below 300°C. cardiff.ac.uk The degradation of organophosphonate SAMs on metal oxides is often attributed to the breakdown of the molecular backbone's alkyl chains. researchgate.net
| Substrate | Compound | Environment | Observed Stability/Degradation Temperature | Key Findings |
|---|---|---|---|---|
| Mica | OPA | - | Morphological change at ~95°C; precipitation up to 200°C | Disorganization energy estimated at 9 kcal/mol. researchgate.net |
| Aluminum Oxide | OPA | Air | Stable up to 200°C; degradation above 250°C | Degradation mechanism is oxidation of alkyl chains. surfacesciencewestern.com |
| Porous Aluminum Oxide | OPA | UHV | Stable up to ~500°C | P-O bond to substrate is robust to 800°C. researchgate.net |
| Titanium Dioxide | ODPA | - | Stable below 300°C | Covalent bonding confirmed by TPD-MS. cardiff.ac.uk |
Mechanisms of film robustness (e.g., metal-ODPA complex formation)
The robustness of this compound films is often attributed to the formation of strong covalent or ionic bonds between the phosphate headgroup and the metal oxide surface. The interaction typically involves a condensation reaction between the hydroxyl groups of the phosphonic acid and the surface hydroxyl groups on the native oxide layer of metals like aluminum, forming a robust P-O-Al linkage. surfacesciencewestern.com This covalent bonding is a key factor in the stability of the film. cardiff.ac.uk
Furthermore, the release of metal ions from the substrate can lead to the formation of metal-ODPA complexes, which enhances the film's robustness. On copper substrates, the release of Cu(I) ions results in the formation of Cu-ODPA complexes, contributing to the formation of a durable multilayer film. diva-portal.org The prevention of this ion release, for example by pre-adsorbing a layer of octadecylthiol, inhibits the adsorption of ODPA. diva-portal.org Similarly, on zinc oxide substrates, the formation of Zn²⁺-ODPA complexes has been suggested as a reason for multilayer formation. researchgate.net
Advanced Characterization Techniques for Interfacial Layers
Understanding the chemical composition and molecular structure of this compound interfacial layers is crucial. Advanced surface-sensitive techniques provide detailed insights into these properties.
Spectroscopic Analysis of Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique used to determine the elemental composition and chemical states of the top 3-10 nanometers of a material's surface. diamond.ac.uk It is routinely employed to analyze the formation and chemical nature of ODPA layers on various substrates. cardiff.ac.ukresearchgate.net
By irradiating a sample with monochromatic X-rays, photoelectrons are emitted with kinetic energies characteristic of the elements and their bonding environments. For ODPA layers, XPS can confirm the presence of phosphorus, carbon, and oxygen, and provide quantitative data on their atomic percentages. cardiff.ac.ukuwo.ca High-resolution spectra of specific elements, such as the P 2p and C 1s regions, offer detailed information about the chemical bonding.
For instance, in the analysis of n-octadecylphosphonic acid (ODPA) monolayers on aluminum oxide, the P 2p spectrum can be fitted with components corresponding to the phosphonate (B1237965) group (at a binding energy of around 133.3 eV) and potentially phosphate at a higher oxidation state. researchgate.net The C 1s spectrum typically shows a main component around 285 eV, which is attributed to the aliphatic carbon chain of the ODPA molecule. researchgate.netuwo.ca The consistent binding energy of the C 1s peak for OPA overlayers on various conducting metal substrates (mean value of 284.9 ± 0.15 eV) makes it a useful reference for charge correction on insulating surfaces. uwo.ca
XPS is also used to assess the quality and coverage of the ODPA film. The attenuation of substrate signals (e.g., Al 2p from aluminum oxide or Ti 2p from titanium dioxide) after ODPA deposition indicates the formation of an overlayer. cardiff.ac.uk Furthermore, XPS can monitor the stability of the layers after exposure to different conditions, such as heat or solvents, by detecting changes in elemental composition or chemical states. surfacesciencewestern.comacs.org
| Element/Region | Binding Energy (eV) | Attribution | Reference |
|---|---|---|---|
| P 2p | ~133.3 | Phosphonate group (-PO₃) | researchgate.net |
| P 2p | ~138.6 | Possible phosphate group (higher oxidation state) | researchgate.net |
| C 1s | ~285.0 | Aliphatic carbon chain (-CH₂-) | researchgate.net |
| C 1s | 284.9 ± 0.15 | Mean value on various metal substrates | uwo.ca |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost 1-2 nanometers of a surface. researchgate.net It involves bombarding the sample with a pulsed primary ion beam, which causes the emission of secondary ions (both molecular and fragment ions) from the surface. These ions are then analyzed based on their mass-to-charge ratio, providing detailed information about the molecular composition of the surface. researchgate.netuwo.ca
ToF-SIMS is highly effective for characterizing ODPA self-assembled monolayers. It can detect the parent molecular ion of ODPA, as well as characteristic fragment ions, confirming the presence and integrity of the molecules on the surface. uwo.caresearchgate.net For example, negative ion spectra of ODPA on mica show a prominent peak for the deprotonated molecular ion [OPA-H]⁻. uwo.ca The technique is also sensitive to molecular attachments involving substrate species, such as potassium ions from a mica substrate, which can dominate the positive secondary ion mass spectrum in the high-mass range. uwo.ca
The intensity of specific secondary ions associated with the ODPA layer and the underlying substrate can be correlated with the surface coverage, as determined by other techniques like Atomic Force Microscopy (AFM). uwo.ca An excellent correlation has been observed between the relative SIMS intensity of the [OPA-H]⁻ ion and the surface carbon concentration measured by XPS. uwo.ca
However, the "soft" nature of molecular layers like ODPA makes them susceptible to damage from the primary ion beam. uwo.ca Studies have shown that the intensity of parent molecular ions can decrease significantly with increasing primary ion fluence, while smaller fragment ions may be less affected. researchgate.net This highlights the importance of operating under "static" SIMS conditions (primary ion fluence typically below 1 x 10¹² ions/cm²) to minimize damage and obtain spectra representative of the original, unperturbed surface. uwo.ca
Infrared Reflection-Absorption Spectroscopy (IRRAS) and PM-IRRAS for molecular vibrations and orientation
Infrared Reflection-Absorption Spectroscopy (IRRAS) and its more sensitive variant, Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS), are powerful non-invasive techniques for characterizing the molecular structure and orientation of thin films, such as those formed by this compound (ODP), at interfaces. biolinscientific.comnih.gov These methods are based on the principle that when infrared radiation interacts with a sample, specific frequencies are absorbed, leading to molecular vibrations. biolinscientific.com The resulting spectrum acts as a molecular "fingerprint," providing information about the chemical composition and the arrangement of molecules. biolinscientific.com
In the context of ODP monolayers, these techniques are particularly useful for determining the orientation of the alkyl chains and the binding mode of the phosphate headgroup to a substrate. researchgate.net The "surface selection rule" in IRRAS dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly absorbed. vu.lt This principle allows researchers to deduce the orientation of the molecules within the monolayer.
For instance, PM-IRRAS studies on octadecylphosphonic acid (a closely related compound) on zinc oxide surfaces have been used to investigate the binding modes of the phosphonate headgroup. The presence of a broad peak around 1016 cm⁻¹ and the absence of peaks in the regions expected for P=O and P-O-H stretching vibrations suggested a tridentate binding of the phosphate group to the surface. researchgate.net
The analysis of the methylene (B1212753) (CH₂) stretching vibrations in the alkyl chain of ODP can reveal the degree of conformational order. In a well-ordered, all-trans alkyl chain, the symmetric and asymmetric CH₂ stretching vibrations are typically observed at specific frequencies. Deviations from these frequencies can indicate the presence of gauche conformations and a more disordered film.
Near Edge X-ray Absorption Fine Structure (NEXAFS) for molecular order and orientation
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the electronic structure and orientation of molecules at surfaces. rsc.org By exciting a core-level electron to an unoccupied molecular orbital, NEXAFS probes the chemical bonding and orientation of specific functional groups within a molecule like this compound. researchgate.netnih.gov The polarization dependence of the NEXAFS signal is particularly powerful for determining the orientation of adsorbed molecules. researchgate.netwisc.edu
In studies of ODP self-assembled monolayers (SAMs) on various metal oxide surfaces (such as titanium oxide, niobium oxide, and aluminum oxide), NEXAFS has been instrumental in determining the molecular order and tilt angle of the alkyl chains. acs.org By analyzing the intensity of the C 1s to σ(C-H) and σ(C-C) transitions as a function of the incident X-ray polarization angle, researchers can calculate the average tilt of the hydrocarbon chains with respect to the surface normal. wisc.eduacs.org
Table 1: NEXAFS Analysis of this compound (ODP) Monolayers on Different Substrates
| Substrate | Key Findings | Reference |
| Titanium Oxide (TiO₂) | ODP forms oriented, well-ordered films. Molecular order and inclination are similar to thiol-gold systems. | acs.org |
| Niobium Oxide (Nb₂O₅) | ODP forms oriented, well-ordered films. Molecular order and inclination are similar to thiol-gold systems. | acs.org |
| Aluminum Oxide (AlOx) | ODP forms oriented, well-ordered films. Molecular order and inclination are similar to thiol-gold systems. | acs.org |
Sum Frequency Generation (SFG) Spectroscopy for interfacial structure
Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique that provides unique insights into the structure and orientation of molecules at interfaces. rsc.orgmdpi.com Because SFG is a second-order nonlinear optical process, it is inherently sensitive to interfaces where centrosymmetry is broken. mdpi.comacs.org This makes it an ideal tool for studying the interfacial structure of this compound monolayers without interference from the bulk phases.
SFG spectroscopy has been used to investigate the structure of water molecules at the interface with ODP and similar monolayers. researchgate.netosu.edu By probing the vibrational modes of water, such as the OH stretching vibrations, SFG can reveal how the phosphate headgroups and the alkyl chains of the ODP monolayer influence the orientation and hydrogen-bonding network of adjacent water molecules. osu.edu
For example, studies on phospholipid monolayers with phosphate headgroups have shown that the interfacial water molecules are preferentially oriented by the electrostatic potential of the lipid. osu.edu The net charge of the headgroup significantly affects the ordering of the water molecules. osu.edu While direct SFG studies on ODP are less common, the principles derived from similar systems suggest that the phosphate headgroup of ODP would impose a specific ordering on the interfacial water molecules, which can be probed by SFG. The technique can also provide information on the conformational order of the alkyl chains by analyzing the CH stretching modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and micellar analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure and dynamics of molecules in solution and in the solid state. rsc.org For this compound, ³¹P NMR is particularly powerful for confirming the structure of the phosphate headgroup and for studying its interactions in different environments. researchgate.netscirp.org ¹H NMR can be used to confirm the structure of the octadecyl alkyl chain. researchgate.net
In the context of self-assembly, NMR is an invaluable tool for analyzing the formation and properties of micelles. When ODP is dispersed in a solvent above its critical micelle concentration, it can form aggregates known as micelles. NMR can be used to determine the critical micelle concentration (CMC) and to probe the structure and dynamics of these micelles. uzh.chnih.gov
For instance, changes in the chemical shifts and line widths of the ³¹P and ¹H NMR signals can provide information about the aggregation state of ODP molecules. uzh.chucl.ac.uk The environment of the nuclei in a micelle is different from that of a monomer in solution, leading to observable changes in the NMR spectrum. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different parts of the ODP molecule within a micelle, helping to elucidate the micellar structure. While specific NMR studies focused solely on ODP micellar analysis are not abundant in the provided search results, the principles of using NMR for studying surfactants and phospholipids (B1166683) in micelles are well-established. uzh.chnih.gov
Table 2: Application of NMR Spectroscopy to this compound and Related Systems
| NMR Technique | Application | Key Information Obtained | Reference |
| ³¹P NMR | Structural confirmation of phosphate headgroup | Chemical environment of the phosphorus atom, integrity of the phosphate group. | researchgate.netnih.gov |
| ¹H NMR | Structural confirmation of alkyl chain | Presence and structure of the octadecyl chain. | researchgate.net |
| Various NMR techniques | Micellar analysis | Critical micelle concentration (CMC), micelle structure, and dynamics. | uzh.chnih.gov |
Microscopic and Morphological Characterization
Atomic Force Microscopy (AFM) for topography, lateral forces, and film thickness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. nist.govwikipedia.org It is a powerful tool for characterizing the morphology of this compound films, including their uniformity, the presence of defects, and their thickness. surfacesciencewestern.com AFM can be operated in various modes, including contact mode and tapping mode, to obtain information about surface topography. wikipedia.org
In addition to topography, AFM can measure lateral forces (friction) across a surface through a technique called Lateral Force Microscopy (LFM). parksystems.comresearchgate.net LFM measures the twisting of the AFM cantilever as it scans across the sample, which is related to the friction between the tip and the surface. parksystems.com This allows for the differentiation of areas with different chemical compositions or frictional properties. For ODP films, LFM can be used to distinguish between the ODP-covered areas and the bare substrate, or to identify domains with different molecular packing or orientation. surfacesciencewestern.com
AFM is also widely used to measure the thickness of ODP monolayers. surfacesciencewestern.com By creating a scratch in the monolayer and imaging the edge, the height difference between the film and the substrate can be measured, providing a direct determination of the film thickness. surfacesciencewestern.com This information, combined with the known length of a fully extended ODP molecule, allows for the calculation of the average tilt angle of the molecules in the film. surfacesciencewestern.com
Table 3: AFM Characterization of this compound (OPA) Monolayers
| Substrate | Film Thickness (nm) | Key Findings from Topography and Lateral Forces | Reference |
| Silicon with native oxide (SiO₂) | 1.9 ± 0.1 | Full-coverage films are featureless in morphology and friction. Partial-coverage shows contrast in friction between OPA and SiO₂. | surfacesciencewestern.com |
| Mica | 1.7 ± 0.2 | OPA molecules are tilted at a significant angle. | |
| Aluminum (thin film) | 2.2 ± 0.2 | Suggests OPA molecules are less tilted on Al than on mica and silicon. |
Transmission Electron Microscopy (TEM) for particle morphology and deposition characteristics
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. msesupplies.com It provides high-resolution information about the morphology, size, and crystal structure of materials. msesupplies.com In the context of this compound, TEM can be used to investigate the morphology of ODP-containing nanoparticles or the characteristics of ODP deposition on various substrates. researchgate.net
For example, in the synthesis of calcium carbonate particles, ODP has been used as a size-controlling additive and surface modifier. researchgate.net TEM analysis of the resulting particles revealed that the addition of ODP influenced the crystal growth and that the hydrophobic properties of the modified particles were due to the deposition of calcium alkyl phosphates on their surface. researchgate.net TEM images can directly visualize the size and shape of these particles and provide insights into how the ODP molecules are incorporated or adsorbed. researchgate.netscielo.org
When studying the deposition of ODP on surfaces, TEM can be used to characterize the structure of the substrate and the resulting film, especially in cases where the film is not a simple monolayer but may involve the formation of more complex structures. diva-portal.org For instance, in studies of ODP coatings on Ni-rich cathode materials for batteries, TEM has been used to analyze the cathode-electrolyte interphase, revealing details about the coating's structure and its effect on the underlying material. diva-portal.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro and nanoscale. nottingham.ac.uk In the context of this compound, SEM is employed to visualize the structure and uniformity of self-assembled films on solid substrates. The instrument uses a focused beam of electrons to scan the sample surface, generating signals that provide information about its texture, shape, and the size of surface features.
Quantitative Surface Analysis
Quartz Crystal Microbalance (QCM) for Mass Adsorption and Viscoelastic Properties
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, label-free technique that provides real-time quantitative data on mass adsorption and the viscoelastic properties of thin films at a solid-liquid interface. biolinscientific.combionavis.com The core of the instrument is a piezoelectric quartz crystal sensor that oscillates at a specific resonant frequency. microphotonics.com When this compound molecules adsorb onto the sensor surface, the oscillation frequency (f) decreases. This frequency shift (Δf) is directly proportional to the adsorbed mass, including any coupled solvent, allowing for mass uptake measurements with sub-nanogram per square centimeter sensitivity. biolinscientific.comnanoscience.com
Simultaneously, QCM-D measures the energy dissipation (D) of the crystal's oscillation. asm.org The dissipation shift (ΔD) provides qualitative information about the structural properties of the adsorbed layer. bionavis.com A rigid, compact film results in a small ΔD, whereas a soft, diffuse, or highly hydrated layer causes a larger energy loss and a significant ΔD. biolinscientific.com By monitoring both Δf and ΔD, researchers can distinguish between different phases of film formation, such as the initial adsorption of this compound and subsequent conformational changes or swelling of the layer. This dual-parameter measurement is essential for a comprehensive understanding of the self-assembly process and the mechanical stability of the resulting film. nanoscience.com
Table 1: Interpretation of QCM-D Measurement Outputs
| Parameter | Change | Interpretation of Adsorbed Layer |
| Frequency (Δf) | Negative Shift | Mass adsorption onto the sensor surface. |
| Positive Shift | Mass desorption from the sensor surface. | |
| Dissipation (ΔD) | Low / No Change | Rigid, compact, and elastic film. |
| High / Increase | Soft, swollen, and viscoelastic film. |
Variable Angle Spectroscopic Ellipsometry (VASE) for Film Thickness and Optical Properties
Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (such as refractive index and extinction coefficient) of thin films. susos.comutah.edu The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. holmarc.com By analyzing these changes over a range of wavelengths and at multiple angles of incidence, a detailed model of the sample's layered structure can be constructed. researchgate.netresearchgate.net
For this compound, VASE is invaluable for precisely measuring the thickness of self-assembled monolayers, which is a key indicator of the quality and completeness of the film. utah.edu It can confirm whether a true monolayer has formed and determine its packing density through the measured refractive index. The high precision of VASE allows for the detection of sub-nanometer variations in film thickness, making it ideal for studying the kinetics of film formation and the stability of the layer over time. susos.com
Table 2: Example Research Findings from VASE Analysis
| Sample | Measured Parameter | Typical Value | Significance |
| This compound Film on Silicon | Film Thickness | 2 - 3 nm | Confirms the formation of a self-assembled monolayer. |
| Refractive Index | ~1.45 - 1.50 | Provides insight into the packing density and optical quality of the film. |
Contact Angle Measurements for Surface Wettability and Hydrophobicity
Contact angle measurements are a fundamental method for quantifying the wettability of a solid surface by a liquid. nanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A low contact angle (<90°) indicates that the liquid spreads well, signifying a high-energy, hydrophilic surface. surface-tension.org Conversely, a high contact angle (>90°) indicates poor spreading and signifies a low-energy, hydrophobic surface. nanoscience.comsurface-tension.org Surfaces with contact angles exceeding 150° are classified as superhydrophobic. surface-tension.org
The self-assembly of this compound onto a substrate is known to dramatically alter its surface energy. The long C18 alkyl chain creates a dense, nonpolar interface. Research has shown that modifying a roughened copper mesh with n-octadecyl phosphate can render the surface superhydrophobic, achieving a water contact angle of approximately 158.9°. researchgate.net This transformation is a direct result of the low surface energy conferred by the self-assembled this compound layer combined with the surface roughness. researchgate.netacs.org
Table 3: Research Findings from Contact Angle Measurements
| Substrate | Modifying Agent | Measured Water Contact Angle (θ) | Surface Property | Source |
| Roughened Copper Mesh | n-Octadecyl phosphate | ~158.9° | Superhydrophobic | researchgate.net |
| Cotton Fabric | N,N-dimethyl-octadecyl phosphate acrylamide | 151.28° | Superhydrophobic | researchgate.net |
Surface Pressure-Area (π-A) Isotherms for Monolayer Morphology and Molecular Area
Surface pressure-area (π-A) isotherms are a crucial technique for studying the behavior of insoluble amphiphilic molecules, like this compound, spread as a monolayer at the air-water interface. biolinscientific.com The experiment involves compressing the monolayer with movable barriers while measuring the resulting surface pressure (the reduction in the surface tension of the water) as a function of the area available per molecule. nih.govacs.org
The resulting isotherm provides detailed information about the phase behavior of the monolayer. biolinscientific.com As the area per molecule decreases, the film can transition through different physical states, such as gaseous (G), liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases. biolinscientific.com A study of 1-octadecyl phosphate (1-OP) showed that its monolayer exhibits a gradual increase in surface pressure upon compression, which is characteristic of a liquid-expanded (LE) type monolayer, without distinct phase transitions before collapse. scirp.org The isotherm can be used to determine key parameters like the limiting molecular area (the area occupied by a single, tightly packed molecule) and the collapse pressure (the point at which the monolayer breaks down into a 3D structure). nih.govscirp.org
Table 4: Key Parameters from Surface Pressure-Area (π-A) Isotherms
| Parameter | Description | Significance for this compound |
| Lift-off Area (A₀) | The molecular area at which surface pressure begins to rise significantly. | Indicates the onset of intermolecular interactions as the molecules begin to touch. |
| Limiting Molecular Area (Alim) | The area per molecule extrapolated to zero surface pressure from the steepest part of the isotherm. | Represents the cross-sectional area of a single, vertically oriented molecule in a packed film. |
| Collapse Pressure (πc) | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. | Indicates the stability of the monolayer under compression. |
| Compressibility Modulus (Cs⁻¹) | The measure of the monolayer's resistance to compression, derived from the slope of the isotherm. | Characterizes the physical state (e.g., liquid-expanded vs. liquid-condensed) of the film. |
Theoretical and Computational Investigations of Octadecyl Phosphate Systems
Molecular Modeling of Octadecyl Phosphate (B84403) Interactions
Computational modeling serves as a vital tool for understanding the complex interactions of octadecyl phosphate at an atomic level. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantitative structure-activity/property relationship (QSAR/QSPR) studies offer a multi-faceted view of these systems.
Density Functional Theory (DFT) for electronic structure, adsorption sites, and molecular morphology
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It has been effectively applied to understand the fundamental properties of phosphate-based systems, including this compound and its analogs. DFT calculations can predict structures, thermodynamics, and spectroscopic parameters, which can then be compared with experimental data. mdpi.com
DFT studies are instrumental in determining preferred adsorption sites and the molecular morphology of self-assembled monolayers (SAMs). For instance, DFT calculations on related phosphonic acid systems have corroborated experimental findings on the long-range order of multilayers. researchgate.net The theory helps in analyzing structural modifications, such as the formation of covalent networks with metal atoms on surfaces. researchgate.net When studying the adsorption of molecules onto surfaces, DFT can identify the most favorable adsorption configurations and elucidate the enhancement mechanism by calculating properties like partial density of states (PDOS) and atomic charges. researchgate.netgdut.edu.cn In the context of gemini (B1671429) phosphate surfactants, which share structural similarities with this compound, DFT calculations have confirmed how the length of an alkyl spacer chain influences the structure and packing of the monolayer on a water surface. scirp.orgscirp.org These calculations can determine the optimal geometry of the molecules, providing insights into the resulting morphology of the self-assembled film. scirp.orgscirp.org
| Computational Method | Investigated Property | Key Findings for Phosphate Systems | Relevant Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Adsorption Sites, Molecular Morphology | Predicts stable adsorption configurations, electronic properties (DOS, PDOS), and validates experimental structural data like molecular ordering. mdpi.comresearchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Adsorption Modes, Dynamic Behavior, Interfacial Phenomena | Simulates the dynamic process of self-assembly, reveals the role of solvent and intermolecular forces, and models tribochemical reactions at interfaces. researchgate.netimperial.ac.ukdoi.org | researchgate.netimperial.ac.ukdoi.org |
| QSAR / QSPR | Predictive Modeling | Develops models to predict biological activity (e.g., toxicity) or physical properties based on calculated molecular descriptors. researchgate.netappliedmineralogy.com | researchgate.netappliedmineralogy.com |
Molecular Dynamics (MD) Simulations for adsorption modes, dynamic behavior, and interfacial phenomena
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for exploring the dynamic behavior of this compound, including the formation of self-assembled monolayers, adsorption processes, and complex interfacial phenomena. researchgate.netresearchgate.net
MD simulations can reveal detailed adsorption modes of long-chain molecules on various substrates. For example, simulations of similar surfactant molecules on steel surfaces have been used to theoretically study their adsorption sites and modes. researchgate.net In the context of phosphate adsorption on mineral surfaces like goethite, MD simulations have shown that electrostatic interactions and hydrogen bonds are key drivers in the water-phosphates-goethite system. researchgate.net These simulations highlight the critical role of interfacial water in mediating interactions. researchgate.net Furthermore, reactive force field (ReaxFF) MD simulations can model tribochemical processes, such as the dissociation of lubricant molecules and the formation of protective interfacial films under shear, providing insights into the lubrication mechanisms of phosphate-based additives. doi.org Non-equilibrium MD simulations have also been employed to study the decomposition of phosphate esters confined between surfaces, showing that electric fields can accelerate decomposition and lead to asymmetric film growth. imperial.ac.uk
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for predictive modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the chemical structure of a compound with its biological activity or physical properties. srce.hr For compounds like this compound, these models can be used to predict outcomes such as toxicity or performance as a lubricant additive.
The development of a QSAR model typically involves calculating a set of molecular descriptors and using statistical methods, like partial least squares (PLS) regression, to build a predictive equation. appliedmineralogy.com DFT-based quantum chemical descriptors—such as the energy of the highest occupied molecular orbital (Ehomo), the energy of the lowest unoccupied molecular orbital (Elumo), and electronegativity—have proven reliable for modeling the toxicity of various compounds. appliedmineralogy.com For instance, QSAR studies on phosphate ionic liquids used as lubricant additives have successfully correlated experimental results with molecular properties like molecular weight and dipole moment. researchgate.net Similarly, a QSAR study was instrumental in deciphering the binding site of Platelet-Activating Factor, a related ether lipid phosphate, demonstrating the utility of this approach in understanding molecular interactions. beilstein-journals.org
Mechanistic Insights from Computational Approaches
Computational methods provide a deeper understanding of the mechanisms that drive the behavior of this compound systems, from the thermodynamics of adsorption to the specific forces that hold self-assembled structures together.
Understanding Adsorption Isotherms and Energetics (e.g., Langmuir adsorption)
The adsorption of surfactants like this compound onto a surface is often described by adsorption isotherms, such as the Langmuir model, which relates the amount of adsorbed substance to its concentration in the solution at a constant temperature. Computational chemistry provides the tools to understand the energetic driving forces behind these experimentally observed phenomena.
Theoretical calculations can determine key thermodynamic parameters that govern the adsorption process. For example, the adsorption of various organic inhibitors on steel has been shown to obey the Langmuir adsorption isotherm, and calculations of the standard adsorption Gibbs free energy (ΔG°) indicated values around -40 kJ·mol⁻¹, suggesting a strong, spontaneous, and chemical nature of the adsorption. researchgate.net The kinetics of phosphate adsorption on soils have been found to be an endothermic process, meaning the amount of phosphate adsorbed increases with temperature. asianpubs.org Computational models like DFT and MD can simulate the adsorption process at a molecular level, calculating the interaction energies between the adsorbate and the surface. These calculated energies help to validate the assumptions of isotherm models and provide a mechanistic explanation for the observed thermodynamic data, such as whether the process is endothermic or exothermic. nih.gov
| System | Finding | Value / Description | Relevant Citations |
|---|---|---|---|
| Octadecylphosphoric acid on Tantalum Oxide | Adlayer Thickness | ~2.2 nm | researchgate.netacs.org |
| Octadecylphosphoric acid on Tantalum Oxide | Intermolecular Spacing | ~0.5 nm | acs.orgacs.org |
| Octadecylphosphonic acid on Titanium | Monolayer Island Height | ~2.2 nm | princeton.edu |
| Organic Inhibitors on Steel | Standard Adsorption Gibbs Free Energy (ΔG°) | ~ -40 kJ·mol⁻¹ (indicative of chemisorption) | researchgate.net |
Elucidation of Interfacial Bonding and Intermolecular Forces in Self-Assemblies
The formation of stable, ordered self-assembled monolayers (SAMs) of this compound is governed by a combination of strong chemical bonds with the substrate and weaker intermolecular forces between the alkyl chains. ethz.ch Computational studies are essential for elucidating the precise nature of these interactions.
Prediction of Molecular Organization and Packing Parameters
Theoretical and computational studies have been instrumental in predicting the molecular organization and packing parameters of long-chain alkyl phosphates, such as this compound and its close analog, octadecylphosphonic acid (ODPA), particularly in the context of self-assembled monolayers (SAMs) and bilayers (SABs). These studies, often complemented by experimental surface analysis techniques, provide a molecular-level understanding of how these molecules arrange themselves on various substrates.
When octadecylphosphoric acid ester self-assembles on amorphous or nanocrystalline tantalum oxide (Ta₂O₅), it forms a 2.2 nm thick adlayer with the alkyl chains oriented upwards. acs.org A model for this organization suggests that the phosphate headgroup directly coordinates to the Ta(V) cations on the surface. acs.org This binding can be either monodentate or bidentate. acs.orgethz.ch The intermolecular spacing between the this compound ligands is approximately 0.5 nm, leading to a locally ordered, near-hexagonal structure. acs.org This arrangement is very similar to the well-studied structures of long-chain alkanethiols on gold surfaces. acs.org The packing density is comparable to that of alkanethiols on gold, with an intermolecular spacing of 5 Å, which corresponds to an area of 21 Ų per molecule. ethz.ch This close-packed arrangement results in the alkane chains having a tilt angle of 30-35° relative to the surface normal. ethz.ch
The degree of order within these self-assembled systems is significantly influenced by the length of the alkyl chain; molecules with fewer than 10 carbon atoms often lack sufficient attractive intermolecular interactions to form well-ordered monolayers. ethz.ch For longer chains like octadecylphosphonic acid, computational and experimental data from techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy reveal significant molecular order. nih.gov For ODPA films on silicon oxide, the chain tilt angle has been determined to be approximately 37°. nih.gov
Investigations into multilayer conformations of octadecylphosphonic acid (OPA) have shown that these molecules can spontaneously organize into well-defined self-assembled bilayers (SABs), especially when formed from concentrated solutions or through slow solvent evaporation. researchgate.net The structure within these bilayers depends on their position within a larger stack. researchgate.net Bilayers near the surface of a stack tend to have vertically aligned OPA molecules, resulting in a thickness of 5 nm. researchgate.net In contrast, bilayers located deep within a stack exhibit tilted molecules, leading to a reduced thickness of 3.4 nm. researchgate.net Van der Waals interactions between the long alkyl chains are a primary driving force for these molecular arrangements. researchgate.net
The following table summarizes key packing parameters for this compound and related long-chain phosphonic acids on various oxide surfaces as determined by a combination of computational modeling and experimental analysis.
| System | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Octadecylphosphoric Acid Ester | Tantalum Oxide (Ta₂O₅) | Adlayer Thickness | 2.2 nm | acs.org |
| Alkane Phosphate | Tantalum Oxide (Ta₂O₅) | Intermolecular Spacing | 5 Å | ethz.ch |
| Alkane Phosphate | Tantalum Oxide (Ta₂O₅) | Area per Molecule | 21 Ų | ethz.ch |
| Alkane Phosphate | Tantalum Oxide (Ta₂O₅) | Chain Tilt Angle | 30-35° | ethz.ch |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Chain Tilt Angle | ~37° | nih.gov |
| Octadecylphosphonic Acid (OPA) SAB | (At stack surface) | Bilayer Thickness | 5 nm | researchgate.net |
| Octadecylphosphonic Acid (OPA) SAB | (Inside stack) | Bilayer Thickness | 3.4 nm | researchgate.net |
Analysis of Decomposition Mechanisms of Phosphate Esters under External Stimuli (e.g., electric fields)
Computational methods, particularly nonequilibrium molecular dynamics (NEMD) simulations using reactive force fields (ReaxFF), have been pivotal in elucidating the decomposition mechanisms of phosphate esters under external stimuli like electric fields. chemrxiv.orgacs.org These studies are critical for applications where lubricants are exposed to such conditions, for instance, in electric vehicles. chemrxiv.orgacs.orgchemrxiv.org While experimental results on the effect of electric fields on tribological performance have been contradictory, computational analyses provide a clearer, atomistic picture. acs.orgchemrxiv.orgresearchgate.net
Simulations focusing on tri-n-butyl phosphate (TNBP) as a model for alkyl phosphate esters show that decomposition on ferrous (iron and iron oxide) surfaces is significantly accelerated by the application of an external electric field. acs.orgchemrxiv.orgresearchgate.net The primary decomposition mechanisms for alkyl phosphates involve the cleavage of C–O and P–O bonds. amazonaws.comacs.org The C–O bond dissociation is often the rate-determining step in the thermal decomposition process. acs.org
An applied electric field generally enhances the rate of molecular decomposition. chemrxiv.orgchemrxiv.org This acceleration occurs through several mechanisms. The field can increase interfacial stress and also reduce the steric hindrance for nucleophilic substitution, a key reaction pathway. chemrxiv.org When an electric field is applied to phosphate esters confined between surfaces, it induces charge separation. chemrxiv.orgresearchgate.netacs.org The resulting phosphate anions are pulled toward the surface with a higher electric potential, while the alkyl cations are drawn to the surface with a lower potential. chemrxiv.orgresearchgate.netacs.org This spatial rearrangement of charged fragments facilitates decomposition and leads to asymmetric growth of the resulting polyphosphate film on the surfaces. researchgate.netacs.org
The effect of the electric field on the activation energy for decomposition can be complex. chemrxiv.org Under weak fields, a competition between the field-induced and shear-induced molecular deformations can lead to a temporary increase in the activation energy. chemrxiv.org However, for stronger fields, the activation energy decreases linearly with increasing field strength, dominating over other effects and accelerating decomposition. chemrxiv.org
The catalytic nature of the surface also plays a crucial role. The rate of decomposition is faster in systems confined between catalytic surfaces compared to the bulk substance. acs.orgresearchgate.net On reactive iron surfaces, the increased reactivity under an electric field is largely driven by an increase in the pre-exponential factor of the Arrhenius equation, which corresponds to a higher number of effective molecule-surface collisions. acs.orgresearchgate.net Conversely, on iron oxide surfaces, the accelerated decomposition is primarily attributed to a direct reduction in the activation energy. researchgate.net Single-molecule nudged-elastic band (NEB) calculations confirm that the energy barrier for C–O bond breaking shows a linear reduction with increasing electric field strength, which is due to the stabilization of the charged transition state. researchgate.net
The following table summarizes key findings from theoretical investigations into the decomposition of phosphate esters under external electric fields.
| Phenomenon | Key Finding | Computational Method | Reference |
|---|---|---|---|
| Effect of Electric Field | Generally accelerates molecular decomposition. | NEMD | chemrxiv.org |
| Decomposition Pathway | Primarily through C–O and P–O bond cleavage; C–O dissociation is often rate-determining. | ReaxFF MD, DFT | amazonaws.comacs.org |
| Mechanism of Acceleration | Enhances interfacial stress and reduces steric hindrance for nucleophilic substitution. | NEMD | chemrxiv.org |
| Effect on Charged Species | Pulls phosphate anions and alkyl cations to oppositely charged surfaces, leading to asymmetric film growth. | NEMD | chemrxiv.orgresearchgate.netacs.org |
| Activation Energy (Weak Field) | Can increase due to competition between electric field- and shear-induced deformations. | NEMD | chemrxiv.org |
| Activation Energy (Strong Field) | Decreases linearly with increased field strength. | NEMD, NEB | chemrxiv.orgresearchgate.net |
| Surface Influence (Reactive Iron) | Increased reactivity is driven by an increase in the pre-exponential factor (collision frequency). | NEMD (Arrhenius analysis) | acs.orgresearchgate.net |
| Surface Influence (Iron Oxide) | Accelerated decomposition is attributed to a reduction in the activation energy. | NEMD (Arrhenius analysis) | researchgate.net |
Applications of Octadecyl Phosphate in Advanced Technologies
Surface Modification and Engineering
The ability of octadecyl phosphate (B84403) to form dense, ordered monolayers on metal and metal oxide surfaces is fundamental to its application in surface modification. The phosphonate (B1237965) headgroup readily bonds with surface hydroxyl groups present on many materials, creating a stable, covalently attached organic layer. The outward-facing, long alkyl chains then dictate the new surface properties.
Tailoring Surface Wettability and Polarity
The primary and most direct application of octadecyl phosphate in surface engineering is the modification of wettability, transforming hydrophilic surfaces into hydrophobic or even superhydrophobic ones. The self-assembly of octadecylphosphonic acid (ODPA) on a surface results in a densely packed layer of long hydrocarbon chains, which presents a low-energy, nonpolar interface to the environment.
This transformation is quantified by the water contact angle (WCA), which measures the angle a water droplet makes with the surface. A high WCA indicates poor wetting (hydrophobicity), while a low WCA signifies good wetting (hydrophilicity). Research has consistently shown that ODPA coatings can dramatically increase the WCA of various substrates. For instance, hydrophilic titanium dioxide (TiO2) nanotube arrays, which are normally superhydrophilic, can exhibit contact angles as high as 167° after being coated with ODPA. researchgate.net Similarly, oxidized copper mesh treated with ODPA achieves a superhydrophobic state with a water contact angle of approximately 158.9°. acs.orgmdpi.com The formation of these monolayers can be rapid, with significant increases in hydrophobicity observed after very short immersion times. researchgate.net
The precise control over surface polarity is crucial for applications where specific interactions with liquids are required. By creating mixed monolayers, for example by co-depositing dodecyl phosphate and 12-hydroxy dodecyl phosphate, the surface wettability can be finely tuned across a wide range, from highly hydrophobic (WCA ≥110°) to more hydrophilic (WCA ~50°). acs.org
Interactive Data Table: Water Contact Angles of Surfaces Modified with this compound
| Substrate Material | Treatment | Initial WCA (°) | Final WCA (°) | Reference |
| Titanium Dioxide (TiO2) Nanotubes | ODPA functionalization | Superhydrophilic | 102 - 167 | researchgate.net |
| Oxidized Copper Mesh | ODPA coating | - | ~158.9 | acs.orgmdpi.com |
| Amorphous Titania (TiO2) | ODPA self-assembled monolayer | - | 110 ± 2 | researchgate.net |
| Aluminum Oxide (Al2O3) | ODPA self-assembled monolayer | - | ~111 | researchgate.net |
| Tantalum Oxide (Ta2O5) | Dodecyl phosphate SAM | - | ≥110 | acs.org |
| Niobium Oxide (Nb2O5) | Dodecyl phosphate SAM | - | ≥110 | acs.org |
| Zirconium Oxide (ZrO2) | Dodecyl phosphate SAM | - | ≥110 | acs.org |
| Ti-QCM Sensor | 0.5 mM ODPA in CPME at 21°C | - | 117.6 ± 2.5 | researchgate.netresearchgate.netcardiff.ac.ukswansea.ac.uk |
Passivation and Corrosion Resistance of Metallic and Oxide Surfaces
The dense, hydrophobic barrier created by this compound monolayers provides excellent protection against corrosion for a variety of metals and alloys. This process, known as passivation, involves the formation of a non-reactive film on the material's surface that inhibits the electrochemical processes leading to corrosion. unlp.edu.arualberta.ca The ODPA layer acts as a physical barrier, preventing corrosive species like water and chloride ions from reaching the metal surface. srce.hr
Studies have demonstrated the effectiveness of ODPA coatings in protecting materials such as steel, copper-nickel alloys, and titanium alloys. unlp.edu.arsrce.hrmdpi.com For instance, nanocrystalline Ni-W coatings on steel, when functionalized with ODPA, show markedly improved resistance to pitting corrosion in aggressive chloride-containing solutions. unlp.edu.ar Electrochemical measurements on cupronickel (CuNi) and stainless steel (AISI 316L) in river and seawater have shown that ODPA films can efficiently protect these alloys, with the protective properties remaining stable even under flow conditions. srce.hr The corrosion protection efficiency of these films can be very high, with some studies reporting efficiencies greater than 90% for mild steel in acidic environments. researchgate.net
The combination of ODPA with other coatings can lead to synergistic effects, further enhancing corrosion resistance. For example, a dual-layer coating of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) and ODPA on Ti6Al4V alloy has been shown to reduce the corrosion rate significantly, offering superior performance as a protective barrier. mdpi.com
Interactive Data Table: Corrosion Protection Performance of this compound Coatings
| Substrate Material | Corrosive Medium | Coating | Measurement | Result | Reference |
| Nanostructured Ni-W on Steel | Phosphate-borate buffer + 0.5 M NaCl | ODPA | Potentiodynamic Polarization | Markedly improved corrosion resistance | unlp.edu.ar |
| Cupronickel (CuNi) Alloy | River Water | ODPA | Polarization Resistance | Rp significantly higher than unprotected | srce.hr |
| Stainless Steel (AISI 316L) | Seawater | ODPA | Polarization Resistance | Rp significantly higher than unprotected | srce.hr |
| Mild Steel | Hydrochloric Acid | Octylphosphonic acid | RCE Test | >90% corrosion inhibition | researchgate.net |
| Ti6Al4V Alloy | Phosphate-Buffered Saline | UHMWPE/ODPA | Corrosion Rate | Reduced to 0.000053 µm/year | mdpi.com |
| Stainless Steel (316L) | - | ODPA | Open Circuit Potential | 0.25 V negative shift, indicating passivation | ualberta.ca |
| Cupronickel Alloy | 3% NaCl | ODPA | Electrochemical Impedance | High and durable corrosion protection | iapchem.org |
Control of Crystal Growth and Morphology (e.g., active super-fine calcium carbonate)
This compound plays a crucial role as a crystal growth modifier, particularly in the synthesis of inorganic materials like calcium carbonate (CaCO3). By adsorbing onto specific crystal faces, it can inhibit growth in certain directions, thereby controlling the size, shape (morphology), and even the crystalline phase (polymorphism) of the resulting particles. cardiff.ac.ukscielo.br
In the production of active super-fine calcium carbonate, the addition of industrial octadecyl dihydrogen phosphate at different stages of the reaction has distinct effects. When added during the digestion period, it effectively inhibits crystal growth. scielo.br When added at a neutral pH, it modifies the surface properties, rendering the calcium carbonate particles hydrophobic. scielo.br This hydrophobicity is attributed to the formation of calcium alkyl phosphates on the particle surfaces. scielo.br
The concentration of octadecyl dihydrogen phosphate can also influence the final particle morphology. Studies have shown that it can induce the formation of spindle-like calcite nanoparticles with mean diameters of less than 100 nm. researchgate.net The presence of phosphate additives is known to affect the ratio of CaCO3 polymorphs, such as calcite and vaterite. rsc.orgnih.govawi.de For example, in the absence of phosphate, precipitation at pH 9.0 may yield predominantly vaterite, whereas the presence of phosphate can switch the product to ikaite. awi.de This control over crystal characteristics is vital for tailoring the properties of CaCO3 for its various industrial applications, including as fillers in polymers and in paper coatings. rsc.orgacs.org The principle of using organic phosphonates to inhibit crystal growth extends to other systems as well, such as octacalcium phosphate, a precursor phase in bone formation. asianpubs.org
Interactive Data Table: Influence of this compound on Calcium Carbonate Crystallization
| Additive | System/Process | Observed Effect | Resulting Morphology/Phase | Particle Size | Reference |
| Octadecyl dihydrogen phosphate | CaCO3 precipitation (digestion period) | Inhibition of crystal growth | - | Controlled size | scielo.br |
| Octadecyl dihydrogen phosphate | CaCO3 precipitation (pH 7) | Surface modification | Hydrophobic particles | - | scielo.br |
| Octadecyl dihydrogen phosphate | Carbonation of Ca(OH)2 | Induced nucleation and growth | Spindle-like calcite | < 100 nm | researchgate.net |
| Phosphate ions | CaCO3 precipitation at pH 9.0 | Polymorph switch | Ikaite instead of vaterite | - | awi.de |
| Octadecyl dihydrogen phosphate | Carbonation route | Surface modification | Hydrophobic CaCO3 | Smaller particles at 1% dosage | rsc.org |
Fabrication of Functional Surfaces for Biosensors and Biomaterials
The ability to precisely control surface chemistry makes this compound an invaluable tool in the fabrication of functional surfaces for a host of biomedical applications. By creating a well-defined interface, it is possible to control interactions with biological entities like proteins, cells, and bacteria.
The use of octadecylphosphoric acid ester derivatives is considered to have significant potential for creating specific interface architectures for sensor technology. researchgate.net For example, phosphate-functionalized reduced graphene oxide has been incorporated into polyaniline nanocomposites to create highly sensitive wireless sensors for ammonia (B1221849) gas detection. researchgate.net Gold nanoparticle-functionalized platforms, which can be modified with phosphate-containing molecules, serve as effective label-free biosensors for immunoassays, detecting antigens with high sensitivity. frontiersin.org
Biofouling, the unwanted accumulation of microorganisms, cells, and proteins on a surface, is a major challenge for medical devices. Hydrophobic surfaces created by ODPA self-assembled monolayers have demonstrated significant anti-fouling properties. researchgate.netresearchgate.netcardiff.ac.ukswansea.ac.uk These surfaces can deter the attachment of bacteria, a critical factor in preventing implant-associated infections.
Research has specifically shown that ODPA SAMs on titanium can reduce the colonization of Staphylococcus aureus, a bacterium commonly implicated in orthopedic infections. researchgate.net The formation of a uniform, rigid ODPA monolayer on a titanium surface, characterized by a high water contact angle (e.g., 117.6°), correlates with reduced bacterial attachment. researchgate.netresearchgate.netcardiff.ac.ukswansea.ac.uk Hydrophobic surfaces can also be designed to reduce protein adsorption, which is often the initial step in the biofouling cascade. rsc.org
The surface properties of medical implants, particularly orthopedic and dental implants, are critical for their successful integration with the host tissue (osseointegration) and for preventing complications like infection. nih.govnih.gov this compound coatings are used to modify the surfaces of metallic implants, such as those made from titanium and its alloys (e.g., Ti6Al4V), to enhance their biocompatibility and functionality. mdpi.commdpi.comnih.govubc.ca
While highly hydrophobic surfaces can reduce bacterial adhesion, the interaction with bone cells is more complex. Calcium phosphate coatings, which are chemically similar to the mineral component of bone, are known to be osteoconductive and can promote bone growth. nih.govnih.govmdpi.com Studies have shown that implants coated with calcium phosphates, including octacalcium phosphate, lead to better bone healing compared to uncoated titanium implants. nih.gov The modification of titanium surfaces with ODPA can influence protein adsorption and subsequent cell adhesion, which are key factors in the osseointegration process. researchgate.net Research indicates that CaP-coated surfaces can enhance the attachment and proliferation of osteoblast-like cells, leading to more intensive osseointegration. nih.govubc.ca Therefore, the strategic use of this compound and other calcium phosphate coatings allows for the creation of implant surfaces that not only resist infection but also actively promote integration with the surrounding bone tissue.
Interactive Data Table: Biocompatibility of this compound and Calcium Phosphate Coatings on Titanium
| Coating Material | Substrate | In Vitro/In Vivo Model | Key Finding | Effect on Biocompatibility | Reference |
| ODPA | Titanium Dioxide | Staphylococcus aureus culture | Reduced bacterial attachment | Improved anti-fouling properties | researchgate.netresearchgate.netcardiff.ac.ukswansea.ac.uk |
| Octacalcium Phosphate (OCP) | Porous Ti6Al4V | Goat femur | Better bone healing than uncoated Ti6Al4V | Enhanced osseointegration | nih.gov |
| Calcium Phosphate (CaP) | Ti6Al4V | Human osteoblasts | Promoted cell proliferation | Increased biocompatibility | mdpi.com |
| CaP-Antimicrobial Peptide | Titanium | MG-63 osteoblast-like cells | Increased cell attachment from 55.8% to 77.6% | Enhanced cell adhesion | ubc.ca |
| Calcium Phosphate | Porous Titanium | Rabbit femur | More intensive osseointegration on coated implants (400 µm pores) | Improved osseointegration | nih.gov |
Development of anti-fouling surfaces for biomedical applications
Chromatographic Separations
This compound and its closely related derivatives, such as n-octadecylphosphonic acid, represent a specialized class of chemical modifiers for creating stationary phases used in advanced chromatographic separations. These phases are engineered to provide unique selectivity and robust performance, often overcoming the limitations of traditional silica-based materials. Their application spans various chromatographic techniques, where the combination of a long alkyl chain and an ionizable phosphate group facilitates complex separation mechanisms.
Molecular Interactions at Chromatographic Surfaces
The retention on stationary phases modified with octadecylphosphonic acid is governed by a complex interplay of molecular forces. The dual nature of the surface—hydrophobic from the octadecyl chains and charged from the phosphonic acid groups—results in a mixed-mode retention mechanism.
On a stationary phase like n-octadecylphosphonic acid modified magnesia-zirconia (C18PZM), both hydrophobic and cation-exchange interactions contribute to solute retention. nih.gov
Hydrophobic Interactions : These forces occur between the non-polar regions of a solute and the C18 alkyl chains of the stationary phase. This mechanism is the primary driver of retention for non-polar compounds and for basic compounds when the mobile phase pH is high enough to keep them in their neutral, un-ionized form. nih.gov
Cation-Exchange Interactions : This electrostatic interaction occurs between positively charged (protonated) solutes and fixed negative charges on the stationary phase surface. For C18PZM, these negative sites arise from two sources: the inherent Brønsted-acid sites of the support and, more significantly, from anionic buffer components (such as phosphate or acetate (B1210297) from the mobile phase) that adsorb onto the Lewis acid sites of the zirconia surface. nih.govresearchgate.net This interaction is particularly important for the retention of basic analytes under acidic or neutral pH conditions.
The balance between these two mechanisms can be controlled by the mobile phase composition, as detailed in the table below.
| Mobile Phase Variable | Effect on Hydrophobic Interaction | Effect on Cation-Exchange Interaction | Overall Impact on Retention of Basic Drugs |
|---|---|---|---|
| Increased Methanol (B129727) Content | Decreases retention | Decreases retention (weakens electrostatic forces) | Retention time decreases as the mobile phase becomes a stronger eluent. |
| Increased Ionic Strength | Minimal to no effect | Decreases retention (mobile phase cations compete for exchange sites) | Retention time decreases due to suppression of the ion-exchange mechanism. |
| Increased pH | Increases retention (for basic analytes that become neutral) | Decreases retention (basic analytes are deprotonated) | The effect is complex; retention may increase or decrease depending on which interaction dominates for a specific analyte. For many bases, hydrophobic interactions become predominant at high pH. nih.gov |
This dual retention capability allows for unique selectivity, enabling the separation of complex mixtures of basic compounds that may be difficult to resolve on purely hydrophobic stationary phases. nih.gov
Influence of mobile phase composition on interfacial environment
In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase, often composed of octadecyl chains bonded to silica (B1680970), interacts with the mobile phase to achieve separation. The composition of this mobile phase is a critical parameter that significantly influences the interfacial environment where analyte separation occurs.
The polarity of the mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, plays a pivotal role. phenomenex.comacs.org Changes in the mobile phase composition alter the solvation of the octadecyl chains. For instance, in mobile phases with a high water content, the hydrophobic octadecyl chains tend to collapse or self-associate to minimize their contact with the polar aqueous environment. nih.govchromatographyonline.com This "collapse" can change the conformation of the stationary phase from a more extended "brush" to a more compact "globular" or clustered state, thereby altering the accessibility of the analyte to the stationary phase and affecting retention times. nih.govchromatographyonline.com
Fluorescence spectroscopy studies using probe molecules have provided detailed insights into this interfacial environment. nih.govacs.orgacs.org For example, research has shown that as the water content in a methanol-water mobile phase increases, the interfacial environment of an octadecylated surface becomes more polar. nih.govacs.org Probes like propyldansylamide and decyldansylamide have been observed to reside in this interfacial region, experiencing a more polar environment with increasing water concentration. nih.gov In contrast, nonpolar probes like pyrene (B120774) can remain in highly nonpolar environments deep within the bonded phase layer across a range of mobile phase compositions. nih.gov
The pH of the mobile phase can also exert a significant influence, especially with stationary phases that have residual silanol (B1196071) groups or, in the case of this compound, the ionizable phosphate group itself. nih.govnih.gov At different pH values, the ionization state of these groups can change, altering the surface charge and introducing ion-exchange characteristics to the separation mechanism. For stationary phases containing phosphate groups, the retention of nucleotides was found to be greater at pH 4.0 compared to pH 7.0, a phenomenon attributed to the protonation of polar groups on the stationary phase surface. nih.govnih.gov Additives, such as ion-pairing agents or masking agents like hexylamine, can be introduced to the mobile phase to further modify the interfacial environment, for instance, by minimizing interactions with residual silanol groups and improving peak shapes for basic compounds.
Table 1: Effect of Mobile Phase Composition on Interfacial Polarity
| Mobile Phase Composition (Methanol/Water, v/v) | Interfacial Environment Polarity (as indicated by fluorescent probes) | Observed Phenomenon | Reference |
| 100% Methanol | Low Polarity | Octadecyl chains are fully solvated and extended. | nih.gov |
| 80% Methanol / 20% Water | Intermediate Polarity | Interfacial region becomes moderately more polar. | nih.gov |
| 60% Methanol / 40% Water | Higher Polarity | Increased polarity at the interface; potential for chain collapse increases. | nih.gov |
| <5% Organic Modifier | High Polarity | Significant risk of bonded phase collapse, leading to changes in retention and selectivity. | chromatographyonline.com |
Models of octadecylated chromatography surfaces (e.g., chain cluster model)
To better understand and predict the behavior of octadecylated stationary phases under various chromatographic conditions, several theoretical models have been proposed. These models aim to describe the complex three-dimensional structure of the bonded alkyl chains and their interaction with the mobile phase and analytes.
Early models often depicted the alkyl chains as a uniform, brush-like layer. However, experimental evidence, particularly from spectroscopic and thermodynamic studies, has suggested a more complex and dynamic reality. Among the more sophisticated models, the chain cluster model has gained significant traction. nih.govacs.orgacs.org
The chain cluster model posits that the bonded octadecyl chains are not uniformly distributed but rather form clusters or bundles on the silica surface. This clustering is a result of the hydrophobic interactions between the long alkyl chains, especially in the presence of highly aqueous mobile phases. These clusters create a heterogeneous surface with regions of high chain density and more open, less dense areas. This model helps to explain several experimental observations that are inconsistent with simpler models:
Anomalous Retention: The model can account for the unexpectedly high retention of some large, planar molecules, which can intercalate into the relatively ordered, liquid-crystal-like environment within the chain clusters.
Solvent Effects: The collapse of the stationary phase in high-water-content mobile phases is well-described by the increased clustering of the alkyl chains to minimize their surface energy. nih.govchromatographyonline.com
Probe Molecule Accessibility: Studies using fluorescent probes have shown that some molecules can penetrate deep into the nonpolar regions of the stationary phase, consistent with the existence of these clustered domains, while others are restricted to more polar interfacial regions between the clusters and the bulk mobile phase. nih.govacs.org
Research comparing different models, such as the surface convolution model, has often found that the chain cluster model provides a more consistent interpretation of experimental data obtained from techniques like fluorescence emission spectra. nih.govacs.orgacs.org Molecular dynamics and Monte Carlo simulations have also been employed to investigate the conformational behavior of tethered alkyl chains, lending further support to the idea of a dynamic and non-uniform stationary phase structure rather than a simple, static brush. nih.gov These computational studies show a broad distribution of chain orientations and conformational states, with clusters of water molecules sometimes adsorbing at the silica surface, creating a rough and complex molecular interface. nih.gov
Advanced Drug Delivery Systems
This compound and its derivatives are integral components in the design of advanced drug delivery systems. Their ability to self-assemble into organized structures like liposomes and micelles makes them ideal for encapsulating therapeutic agents, enhancing their stability, and facilitating their transport to target sites within the body.
Liposomal Formulations and Micellar Systems
Role of this compound in phospholipid-based nanocarriers
This compound functions as a phospholipid analogue in the formation of nanocarriers such as liposomes and micelles. uzh.chnih.gov Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs. Micelles are smaller, single-layered structures that form when amphiphilic molecules assemble in an aqueous solution, typically with a hydrophobic core suitable for solubilizing poorly water-soluble drugs.
The incorporation of this compound or its derivatives, such as the alkylphospholipid perifosine (B1684339), into these formulations serves several key purposes. nih.govresearchgate.net As a component of the lipid bilayer in liposomes, it contributes to the structural integrity of the vesicle. Its negative charge at physiological pH can influence the surface properties of the nanocarrier, potentially preventing aggregation through electrostatic repulsion and affecting interactions with biological membranes. researchgate.net
In some cases, this compound is used to create more stable lipophilic derivatives of water-soluble drugs. By chemically conjugating a hydrophilic drug to a lipophilic moiety like this compound, the resulting compound can be more effectively and stably incorporated into the lipid bilayer of a liposome (B1194612), increasing the drug loading capacity. uzh.ch For example, heterodinucleoside phosphates have been synthesized by linking antitumor drugs to N4-octadecyl-1-β-D-arabinofuranosyl cytosine (NOAC), a derivative of this compound, to create lipophilic "duplex drugs" suitable for liposomal formulation. uzh.ch
Furthermore, the presence of this compound derivatives like perifosine in liposomal formulations has been shown to be critical for enhancing the delivery of encapsulated contents across cellular barriers. nih.govresearchgate.net These lysolipid-containing liposomes can act as a reservoir for the active lipid, which can then influence the permeability of target cell membranes. researchgate.net
Influence of formulation parameters (e.g., cholesterol content) on drug incorporation and release
The performance of liposomal drug delivery systems is highly dependent on their formulation parameters, with the inclusion of cholesterol being a particularly critical factor. Cholesterol is often incorporated into the phospholipid bilayer to modulate its physicochemical properties, which in turn affects drug incorporation, retention, and release kinetics. mdpi.combiorxiv.orgconicet.gov.arnih.gov
Cholesterol's primary role is to regulate the fluidity and permeability of the liposomal membrane. mdpi.comnih.govnih.gov It intercalates between the phospholipid molecules, and its effect is concentration-dependent. At concentrations below the phospholipid's phase transition temperature (in the gel state), cholesterol increases membrane fluidity. Above this temperature (in the liquid crystalline state), it decreases fluidity, leading to a more ordered and rigid membrane. nih.gov This "condensing effect" reduces the permeability of the bilayer to encapsulated molecules, thereby enhancing drug retention and preventing premature leakage. biorxiv.orgbiorxiv.org
The influence of cholesterol on drug release can be complex and depends on the nature of the encapsulated drug.
For hydrophilic drugs: Increased cholesterol content generally leads to a decrease in their release rate. The more rigid, less permeable membrane created by cholesterol hinders the diffusion of water-soluble molecules out of the aqueous core. centraliens-lyon.net For instance, studies with dipalmitoylphosphatidylcholine (DPPC) liposomes encapsulating the hydrophilic dye sulforhodamine B (SRB) showed a significant reduction in release as the cholesterol concentration was increased. centraliens-lyon.net
For hydrophobic drugs: The effect can be more varied. While the increased rigidity can improve the retention of some lipophilic drugs within the bilayer, in other cases, the altered packing of the phospholipids (B1166683) can lead to an increased release.
Research has also explored the impact of cholesterol in liposomes containing this compound derivatives. In one study investigating liposomes made with an this compound derivative (OPP), it was found that liposomes with lower cholesterol content (e.g., 29 or 45 mol%) released their contents more rapidly upon interaction with breast cancer cells compared to those with a higher cholesterol content (56 mol%). acs.org This was attributed to the presence of highly fluid domains in the low-cholesterol liposomes, which facilitated faster interaction with and release into the cells. acs.org An optimal phospholipid to cholesterol ratio of 2:1 (approximately 70:30 molar ratio) has been suggested in some studies to achieve a stable formulation with controlled release for a variety of drugs. nih.gov
Table 2: Influence of Cholesterol Content on Liposome Properties and Drug Release
| Phospholipid:Cholesterol Molar Ratio | Effect on Membrane Fluidity | Effect on Hydrophilic Drug Release (e.g., SRB) | Reference |
| 100:0 (DPPC) | High fluidity (at 37°C) | High (~80% release after 48h) | centraliens-lyon.net |
| 100:10 (DPPC) | Reduced fluidity | Reduced (~63% release after 48h) | centraliens-lyon.net |
| 100:30 (DPPC) | Further reduced fluidity | Significantly reduced (~21% release after 48h) | centraliens-lyon.net |
| 100:50 (DPPC) | Low fluidity, more rigid | Very low (<20% release after 48h) | centraliens-lyon.net |
| 100:100 (DPPC) | Very low fluidity, highly rigid | Very low (<20% release after 48h) | centraliens-lyon.net |
Micellar stability and lipid transfer mechanisms into cellular membranes
Micelles formulated with this compound and other phospholipids are dynamic structures whose stability and interaction with biological membranes are crucial for their function as drug carriers. Micellar stability is often characterized by the critical micelle concentration (CMC), the concentration above which micelles form spontaneously. A low CMC is generally desirable for drug delivery applications, as it means the micelles will remain intact even upon significant dilution in the bloodstream.
The transfer of lipids, including this compound and the encapsulated drug, from the micelle to the cellular membrane is a key step in the delivery process. Several mechanisms for this lipid transfer have been proposed:
Monomer Diffusion: Individual lipid molecules (monomers) can desorb from the micelle, diffuse through the aqueous phase, and then adsorb to and insert into the cell membrane. nih.govmdpi.com The rate-limiting step in this process is often the desorption of the lipid from the donor assembly (the micelle). nih.gov The efficiency of this process is influenced by the hydrophobicity of the lipid; more hydrophobic lipids tend to have slower desorption rates.
Transient Collision/Contact-Mediated Transfer: Micelles can directly collide with the cell membrane. During this transient contact, a fusion of the micelle with the outer leaflet of the cell membrane can occur, leading to the direct transfer of its lipid components and any encapsulated hydrophobic drug. acs.orgnih.gov This mechanism is thought to become more dominant at higher concentrations of the carrier. nih.gov
Protein-Mediated Transfer: In biological systems, lipid transfer proteins can facilitate the movement of lipids between different membrane structures. escholarship.orgfrontiersin.org These proteins can extract a lipid molecule from one membrane (or micelle) and shuttle it to another.
The composition of the micelle plays a significant role in its interaction with cell membranes and the subsequent lipid transfer. For instance, the presence of specific fatty acids and phospholipids within mixed micelles can modulate their binding to scavenger receptors on cell surfaces, which are involved in lipid transport. chromatographyonline.com Furthermore, the delivery of lipid micelles to intestinal cells has been shown to induce cellular responses like autophagy, which can play a role in the subsequent trafficking and metabolism of the delivered lipids. molbiolcell.org The transfer of lysolipids like perifosine (an this compound derivative) from a carrier to the cell membrane can increase the permeability of the cell barrier, facilitating the transport of co-delivered drugs. nih.govresearchgate.net
Nanoparticle-Based Delivery Systems
The unique amphiphilic nature of this compound, possessing a long hydrophobic alkyl chain and a polar phosphate headgroup, makes it a valuable component in the construction of sophisticated nanoparticle-based drug delivery systems. Its ability to self-assemble and integrate into lipidic and polymeric structures allows for the creation of stable, biocompatible nanocarriers designed for targeted and controlled release of therapeutic agents.
Octadecyl quaternized carboxymethyl chitosan (B1678972) in cationic lipid nanoparticles
A significant advancement in nanoparticle technology involves the use of octadecyl quaternized carboxymethyl chitosan (OQCMC). This polymer is synthesized by modifying carboxymethyl chitosan, a water-soluble derivative of the natural polysaccharide chitosan, with an octadecyl group. The quaternization process introduces a permanent positive charge, creating a cationic polymer with enhanced mucoadhesivity and water solubility, irrespective of pH. researchgate.net
When OQCMC is combined with other lipid components, such as cholesterol, it can form stable cationic lipid nanoparticles (CLNs) or polymeric liposomes. ontosight.ai These structures offer several advantages over conventional liposomes. Research has shown that liposomes formed from OQCMC and cholesterol exhibit excellent physical and thermal stability, good water solubility, and high efficiency in encapsulating both hydrophilic and hydrophobic drugs. researchgate.netontosight.ai The presence of the octadecyl tail facilitates the formation of a stable bilayer structure similar to that of traditional phospholipid-based liposomes. ontosight.ai
The cationic nature of OQCMC-based nanoparticles plays a crucial role in their function. It promotes interaction with negatively charged cell membranes, potentially increasing the cellular uptake of the encapsulated drugs. researchgate.net This has been leveraged in various applications, including ophthalmic drug delivery, where OQCMC-containing nanoparticles can prolong drug residence time on the corneal surface and enhance bioavailability in the aqueous humor. researchgate.net Furthermore, these nanoparticles have been successfully used to co-deliver different types of therapeutic agents, such as siRNA and the chemotherapy drug paclitaxel, demonstrating their versatility. In one study, OQCMC-based liposomes achieved a high encapsulation efficiency of 90.1% for the anticancer drug vincristine (B1662923) and showed a slow, sustained release over two weeks at physiological pH. ontosight.ai
Table 1: Characteristics of Nanoparticles Featuring Octadecyl Quaternized Carboxymethyl Chitosan (OQCMC)
| Nanoparticle System | Components | Key Findings | Reference |
|---|---|---|---|
| Cationic Polymeric Liposomes | OQCMC, Cholesterol | Formed stable vesicles; High encapsulation efficiency for vincristine (90.1%); Sustained release over 2 weeks. | ontosight.ai |
| Cationic Lipid Nanoparticles (CLNs) | OQCMC, Puerarin (PUE), Scutellarin (SCU) | Entrapment efficiency for PUE: 56.60% ± 3.73%; Drug loading for PUE: 1.68% ± 0.17%. Improved ocular bioavailability. | researchgate.net |
| Cationic Liposomes (CLP) for Co-delivery | OQCMC, DOPE, DC-Cholesterol | Particle size ~80.0 nm; Zeta potential up to +63.1 mV; siRNA loading efficiency up to 91.6%. |
Calcium phosphate cements as carriers for localized drug delivery
Calcium phosphate cements (CPCs) are widely used as synthetic bone graft materials due to their excellent biocompatibility, osteoconductivity, and ability to be injected and set at body temperature. frontiersin.orgnih.gov Their intrinsic porosity and low-temperature setting reaction make them suitable candidates for acting as local drug delivery depots within the skeletal system. nih.govmdpi.com CPCs can be loaded with a variety of therapeutic agents, including antibiotics, anticancer drugs, and growth factors, to provide sustained local release and reduce systemic side effects. mdpi.comresearchgate.net
The loading of drugs into CPCs can be achieved by directly mixing the drug with the cement powder or the liquid phase before setting. frontiersin.org While hydrophilic drugs can be readily incorporated, the delivery of hydrophobic or lipophilic drugs presents a challenge. However, strategies exist to incorporate these non-polar compounds. CPC formulations have been developed that can embed lipophilic medicines, and oil-based CPCs (Paste-CPCs) have been shown to improve handling and cohesion while maintaining biocompatibility. mdpi.comgoogle.com
The incorporation of lipophilic moieties like the octadecyl group could serve as a strategy to enhance the loading and modulate the release of certain drugs from CPCs. For instance, a drug could be conjugated to an this compound anchor, and this lipophilic prodrug could then be embedded within the setting cement matrix. Another approach involves encapsulating drugs within lipophilic carriers, such as polymeric nanoparticles, which are then physically mixed into the CPC paste. frontiersin.org One study successfully incorporated doxorubicin-loaded PLGA nanoparticles into a CPC formulation to achieve a localized and sustained release of the chemotherapy drug. frontiersin.org A separate investigation noted the use of octadecyl dihydrogen phosphate to coat calcium oxide particles, demonstrating the compatibility of such long-chain phosphates with calcium-based materials. bham.ac.uk These examples highlight the potential for using this compound, either directly or as part of a larger delivery vehicle, to create advanced drug-eluting bone cements for treating conditions like bone infections or cancer. frontiersin.orgresearchgate.net
Stimuli-responsive release mechanisms from nanoplatforms
Stimuli-responsive nanoplatforms represent a cutting-edge approach in drug delivery, designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH, temperature, redox potential, or the presence of specific enzymes. researchgate.netresearchgate.netgoogle.com The this compound moiety, with its distinct hydrophobic tail, can be a key structural element in the design of such "smart" nanocarriers.
The long octadecyl chain can be exploited in temperature-sensitive liposomes. These systems are engineered to remain stable and retain their cargo at physiological body temperature (37°C) but undergo a phase transition at slightly higher temperatures, which can be induced locally by external means. This transition disrupts the lipid bilayer, leading to a rapid release of the encapsulated drug. researchgate.net The hydrophobic interactions of the octadecyl chains are critical for the stability of the bilayer, and alterations in these interactions with temperature changes can trigger the release mechanism.
Enzyme-responsive release is another promising strategy. nih.gov Many diseases, including cancer and sites of inflammation, are associated with the overexpression of certain enzymes, like phospholipases. nih.gov A nanocarrier can be designed where the drug is linked to a lipid component, such as a modified this compound derivative, via a bond that is cleavable by a specific enzyme. Upon reaching the target site, the enzyme cleaves the bond, releasing the active drug and a lipid by-product. The detergent-like properties of the released single-chain lipid can further perturb the nanocarrier's membrane, enhancing the diffusion of the drug into the surrounding tissue. nih.gov
Furthermore, the hydrophobic nature of the octadecyl group can be utilized in pH-responsive systems. For example, a polymer-drug conjugate containing an octadecyl group can self-assemble into micelles or nanoparticles that are stable at the neutral pH of blood but destabilize in the acidic environment of a tumor, triggering drug release. google.commdpi.com This aggregation/disaggregation behavior, driven by changes in the protonation state and solubility of pH-sensitive components, can be finely tuned by incorporating lipophilic moieties like this compound to control the stability and release profile of the nanoplatform. researchgate.net
Prodrug Design and Development Utilizing this compound Moieties
A significant challenge in drug development is overcoming biological membranes to deliver a therapeutic agent to its intracellular site of action. onetunnel.org Many potent drugs, particularly nucleoside analogs used in antiviral and anticancer therapies, are polar molecules that require an initial phosphorylation step to become active. This phosphorylation is often a rate-limiting step, and the negatively charged phosphate groups prevent the drug from passively diffusing across cell membranes. bham.ac.ukmdpi.com
The prodrug approach aims to solve this problem by masking the phosphate group with lipophilic moieties, creating a charge-neutral molecule that can more easily cross cell membranes. onetunnel.orgmdpi.com The this compound group is an ideal candidate for this strategy. By attaching a long, lipid-like octadecyl chain to the phosphate group of a drug, its lipophilicity is dramatically increased. mdpi.comosti.gov
Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes, such as esterases or phosphoramidases, to release the active, phosphorylated form of the drug. bham.ac.uk This strategy not only enhances cell permeability but also effectively traps the active drug inside the cell, as the newly exposed negative charge on the phosphate group prevents it from diffusing back out. onetunnel.org This can lead to elevated intracellular concentrations of the active agent, enhancing its therapeutic efficacy.
Several prodrugs have been developed based on this concept. For example, N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC), a lipophilic prodrug of the leukemia drug cytarabine, was designed to improve plasma stability and cellular uptake. mdpi.com Similarly, ether lipid prodrugs of the antiviral agent acyclovir (B1169), such as 1-O-octadecyl-sn-glycero-3-phospho-acyclovir, have been synthesized to enhance oral absorption and activity against the hepatitis B virus. osti.gov These examples demonstrate the successful application of the this compound moiety to bypass the initial, often inefficient, phosphorylation step and improve the pharmacokinetic profile of important drugs. bham.ac.ukmdpi.com
Table 2: Examples of Prodrugs Utilizing Long-Chain Alkyl Phosphate Moieties
| Prodrug Name/Class | Parent Drug | Alkyl Moiety | Therapeutic Area | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) | Cytarabine | Octadecyl | Leukemia | Increased lipophilicity for improved plasma stability and cell permeability. | mdpi.com |
| 1-O-octadecyl-sn-glycero-3-phospho-acyclovir | Acyclovir | Octadecyl | Antiviral (Hepatitis B) | Designed for enhanced oral absorption and antiviral activity. | osti.gov |
Other Emerging Applications
The versatility of this compound and related long-chain alkyl phosphates extends beyond biomedical applications into various industrial processes.
Flotation Agents in Mineral Ore Beneficiation (e.g., phosphate ore)
Froth flotation is a critical process for upgrading low-grade ores by separating valuable minerals from unwanted gangue material. xinhaimining.com The process relies on the use of chemical reagents called collectors, which selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic. Air bubbles are then introduced into the mineral slurry, and the hydrophobic particles attach to the bubbles and rise to the surface, where they are collected as a concentrate. frontiersin.org
Organophosphorus compounds, specifically alkyl phosphoric acids and their ester derivatives, have been identified as effective collectors in the flotation of various minerals, including phosphate ores (apatite) and rare earth minerals like bastnaesite. google.comresearchgate.netosti.gov The structure of these collectors is key to their function: the polar phosphate headgroup interacts with the mineral surface, while the non-polar alkyl tail extends into the aqueous phase, creating a hydrophobic surface.
Long-chain alkyl phosphates, such as those in the C8-C20 range, are particularly effective. google.com A longer hydrocarbon chain, like the C18 octadecyl group, provides greater hydrophobicity, which can lead to a stronger flotation response. osti.gov Research has shown that alkyl phosphates can achieve excellent flotation of bastnaesite at significantly lower concentrations compared to traditional fatty acid or hydroxamate collectors. osti.gov In the context of phosphate ore processing, phosphoric esters have been evaluated as collectors for the reverse flotation of carbonate impurities, a crucial step in producing high-grade phosphate concentrate. onetunnel.org While specific use of this compound is not always detailed, the proven efficacy of long-chain (C12-C15) phosphoric esters demonstrates the principle and potential of this compound as a potent collector in mineral beneficiation. onetunnel.org Furthermore, related compounds such as 2, 2-(Octadecyl azanediyl) di-ethanol have shown high effectiveness as collectors for phosphate ore, achieving high recovery rates. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octadecyl quaternized carboxymethyl chitosan (OQCMC) |
| Cholesterol |
| Puerarin |
| Scutellarin |
| Paclitaxel |
| Vincristine |
| Dioleoyl-phosphatidylethanolamine (DOPE) |
| 3β-[N-(N′, N′-dimethylaminoethane)-carbamoyl] cholesterol (DC-Cholesterol) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphorylcholine (DPPC) |
| Polyethylene glycol (PEG) |
| Acyclovir |
| Calcium phosphate |
| Doxorubicin |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Calcium oxide |
| 1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine |
| O-octadecyl substituted berberine |
| Octadecyl vinyl ether |
| Cytarabine |
| N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) |
| 1-O-octadecyl-sn-glycero-3-phospho-acyclovir |
| 1-octadecyl-glycerol |
| Lauryl phosphate |
| 2, 2-(Octadecyl azanediyl) di-ethanol |
| Apatite |
Lubricant Additives and Tribological Performance (via phosphate ester decomposition)
Phosphate esters, including various forms of this compound, are widely utilized as anti-wear and extreme pressure additives in lubricating oils and greases. ontosight.aijohoku-chemical.comjohoku-chemical.com Their effectiveness is largely attributed to their ability to decompose under the high temperature and pressure conditions found at frictional interfaces, forming a protective tribofilm on metal surfaces. acs.org
The decomposition mechanism of alkyl phosphate esters is central to their tribological performance. Studies indicate that the process primarily involves the cleavage of C–O and P–O bonds. acs.org For many alkyl phosphates, the dissociation of the C–O bond is the rate-determining step in the thermal decomposition process. acs.org This decomposition is a tribochemical reaction, meaning it is activated by the combination of heat and mechanical stress from friction. The reaction products, primarily iron phosphate or polyphosphate glasses, form a durable, low-shear film on ferrous surfaces. acs.orgmdpi.com This film acts as a physical barrier, preventing direct metal-to-metal contact, thereby reducing wear and friction. tandfonline.com
Research has demonstrated the efficacy of this compound derivatives in various lubricant systems. For example, zirconium phosphate intercalated with octadecyltrimethylammonium bromide, when used as a thickener in base oils, exhibited superior anti-wear and friction-reducing properties due to the formation of a solid protective film on the contact interface. tandfonline.com In another study, phosphate nanoflowers used as an additive in poly-α-olefin (PAO) base oil were shown to reduce the coefficient of friction by nearly 70% and the wear rate by over 99% on a titanium alloy surface. sciopen.com X-ray photoelectron spectroscopy (XPS) analysis confirmed that the phosphate group was activated during friction and formed P-O-Ti bonds, which were key to the deposition and adsorption of the protective layer on the alloy surface. sciopen.com
The interaction of phosphate additives with other compounds can lead to synergistic effects. For instance, the combination of phosphate ionic liquids with a rust inhibitor (octadecylaminen-oleoyl sarcosinate) in lithium grease showed better friction-reducing and anti-wear properties than either additive alone. researchgate.net Similarly, unique synergistic effects were observed between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP), a common anti-wear additive, resulting in significant friction and wear reduction. osti.gov These synergies often arise from enhanced film-forming capabilities or the formation of more robust and complex tribofilms.
Table 2: Tribological Performance of this compound and Related Compounds
| Lubricant System | Additive | Test Substrate | Key Research Findings |
|---|---|---|---|
| Ester-based lubricants | Tricresyl phosphate (a phosphate ester) | Stainless Steels | At 300-350°C, the additive decomposed to form a phosphorus-containing protective film on the steel surface. mdpi.com |
| Poly-α-olefin-8 (PAO8) | (Sr₀.₉Ca₀.₁)₃(PO₄)₂ and Sr₃(PO₄)₂ (SrP) phosphate mixture | Titanium alloy | Reduced coefficient of friction by 69.89% and wear rate by 99.86% via formation of a P-O-Ti bonded deposition layer. sciopen.com |
| Naphthenic and other base oils | Zirconium phosphate intercalated with octadecyltrimethylammonium bromide (STAB-ZrP) | Not specified | Acted as both a thickener and a solid additive, forming a protective film that provided superior anti-wear and friction reduction. tandfonline.com |
| Complex lithium grease | Phosphate ionic liquids and octadecylaminen-oleoyl sarcosinate | Not specified | Hybrid additives showed better friction-reducing and anti-wear properties than single additives due to synergistic effects. researchgate.net |
| Paraffin oil | Zinc Sulfide (ZnS) nanoparticles (related to ZDDP chemistry) | Steel (St. 60) | ZnS, a product of some phosphate additive reactions, enhanced lubrication performance; 0.4 wt% concentration showed optimal anti-friction and wear resistance. |
Future Research Directions and Challenges in Octadecyl Phosphate Chemistry
The ongoing exploration of octadecyl phosphate (B84403) and its derivatives continues to open new avenues for scientific and technological advancement. However, realizing the full potential of this versatile compound requires addressing several key challenges and pursuing targeted research directions. Future efforts are expected to concentrate on refining synthesis methods, deepening the understanding of its complex behaviors at interfaces, designing bespoke systems for specific roles, uncovering new applications in cutting-edge technologies, and leveraging powerful computational tools for predictive insights.
Q & A
Q. What are the recommended methods for synthesizing and characterizing octadecyl phosphate?
- Methodological Answer : this compound is typically synthesized via esterification of phosphoric acid with octadecanol. The reaction requires controlled stoichiometry and temperature (~60–80°C) to minimize di-ester formation . Characterization involves:
- FTIR : Confirm P=O (1250–1300 cm⁻¹) and P–O–C (1050–950 cm⁻¹) stretching .
- NMR : ¹H NMR shows alkyl chain protons (δ 0.8–1.5 ppm), while ³¹P NMR identifies mono- vs. di-ester peaks (δ –1 to +1 ppm for monoesters) .
- Elemental Analysis : Verify C, H, N, and P content against theoretical values (e.g., C18H42NO4P for ammonium salts) .
Q. How can researchers determine the purity of this compound derivatives?
- Methodological Answer : Purity assessment combines:
- HPLC : Use a Nucleosil C18 column with phosphate buffer (pH 6.2) to resolve mono- and di-ester impurities. Peak tailing due to silanol interactions can be mitigated by end-capped columns .
- TLC : Silica gel plates with a mobile phase of chloroform:methanol:acetic acid (85:10:5) and visualization via molybdate spray .
Advanced Research Questions
Q. How does this compound modify the properties of zirconium phosphate nanocomposites?
- Methodological Answer : this compound acts as a functionalizing agent via:
- Surface Grafting : React α-zirconium phosphate with octadecyl isocyanate to form covalent bonds, enhancing hydrophobicity and dispersion in polymers .
- Characterization : Use XRD to monitor interlayer spacing changes (e.g., from 7.6 Å to >20 Å) and TGA to assess thermal stability improvements (decomposition >300°C) .
Q. What experimental strategies resolve contradictions in chromatographic data for this compound under varying pH?
- Methodological Answer : pH impacts the ionization of phosphate groups (pKa ~2.1 and 7.2). To optimize separations:
- Mobile Phase Buffering : Use 0.5 M phosphate buffer (pH 6.2) to stabilize secondary phosphate ionization and reduce peak tailing .
- Column Selection : Replace traditional C18 columns with end-capped Nucleosil columns to minimize silanol interactions .
- Data Validation : Compare retention times across pH 4–8 to identify optimal resolution conditions .
Q. How can researchers assess the surfactant behavior of this compound in colloidal systems?
- Methodological Answer : Critical micelle concentration (CMC) determination methods include:
- Surface Tensionometry : Plot surface tension vs. log concentration; CMC corresponds to the inflection point (typical range: 0.1–1 mM) .
- Fluorescence Probe : Use pyrene polarity-sensitive emission (I₁/I₃ ratio) to detect micelle formation .
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter changes above/below CMC .
Methodological Challenges and Solutions
Q. What are the key pitfalls in synthesizing mono- vs. di-octadecyl phosphate, and how are they addressed?
- Methodological Answer :
Q. How can researchers validate the environmental stability of this compound in formulations?
- Methodological Answer : Stability studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
